1-benzyl-2-methyl-2,3-dihydro-1H-indole
Description
Properties
CAS No. |
954-89-2 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-benzyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
InChI Key |
BVGOMGPQBZIBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
solubility of 1-benzyl-2-methyl-2,3-dihydro-1H-indole in organic solvents
Title: Solubility Dynamics of 1-Benzyl-2-methyl-2,3-dihydro-1H-indole in Organic Solvents: A Technical Guide
Executive Summary
This compound (CAS 954-89-2), commonly known as 1-benzyl-2-methylindoline, is a highly functionalized heterocyclic compound. Indoline derivatives are critical in organic chemistry, often serving as chiral auxiliary groups, ligands in asymmetric synthesis, and foundational scaffolds for 1[1]. Because of its highly lipophilic nature, understanding its solubility profile in various organic solvents is essential for optimizing synthetic workflows, purification processes, and downstream formulation strategies.
Structural Analysis & Physicochemical Properties
The solubility of any compound is fundamentally dictated by its molecular structure. 1-Benzyl-2-methylindoline consists of a fused bicyclic indoline core (2,3-dihydro-1H-indole) substituted with a methyl group at the C2 position and a benzyl group at the N1 position.
-
Lipophilicity and Hydrophobic Bulk: The addition of the benzyl and methyl groups significantly increases the molecule's hydrophobic surface area. Indoline derivatives already exhibit 2[2]; the N-benzylation pushes the partition coefficient (LogP) into the highly lipophilic range (estimated LogP > 3.5).
-
Hydrogen Bonding Profile: Unlike indole, which possesses a secondary amine capable of acting as a hydrogen bond donor, the N1 position in this compound is occupied by a benzyl group. This creates a tertiary amine that acts as a weak hydrogen bond acceptor but completely lacks hydrogen bond donating capabilities. This structural reality severely restricts its solubility in aqueous media while drastically enhancing its affinity for organic solvents.
Solubility Profile in Organic Solvents
The dissolution of 1-benzyl-2-methylindoline in organic solvents is governed by the thermodynamics of mixing and intermolecular forces. The benzyl group disrupts the planar packing typically seen in unsubstituted indolines, lowering the crystal lattice energy and thereby increasing solubility in non-polar and polar aprotic environments.
Table 1: Estimated Solubility Profile of 1-Benzyl-2-methylindoline in Organic Solvents (at 298.15 K)
| Solvent Class | Solvent | Polarity Index | Estimated Solubility | Primary Solvation Mechanism |
| Non-Polar | Hexane | 0.1 | High (> 50 mg/mL) | London dispersion forces |
| Non-Polar | Toluene | 2.4 | Very High (> 100 mg/mL) | π-π stacking with benzyl/indoline rings |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Excellent (> 200 mg/mL) | Strong dipole-induced dipole interactions |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 4.4 | Excellent (> 150 mg/mL) | Favorable entropy of mixing |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High (> 100 mg/mL) | High dielectric constant; standard for HTS |
| Polar Protic | Ethanol | 5.2 | Moderate (20 - 50 mg/mL) | Weak H-bond acceptance from solvent |
| Polar Protic | Methanol | 5.1 | Low to Moderate (10 - 30 mg/mL) | Limited by hydrophobic bulk of the solute |
Experimental Workflows for Solubility Determination
To empirically validate the solubility of highly lipophilic indoline derivatives, the 3 is the accepted gold standard[3]. Unlike kinetic solubility assays (e.g., nephelometry) which measure the precipitation point of a compound dissolved in DMSO when added to an aqueous buffer, the shake-flask method determines the true thermodynamic solubility by establishing an equilibrium between the solid phase and the saturated solution.
Step-by-Step Protocol: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of 1-benzyl-2-methylindoline (solid) to a 10 mL glass vial containing 5.0 mL of the selected organic solvent. Two phases (solid and liquid)4 to ensure saturation[4].
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture continuously for 48 to 72 hours. This prolonged duration is critical to ensure that4[4].
-
Phase Separation: Remove the vial and allow the undissolved solid to settle. Centrifuge the mixture, then carefully filter the supernatant using a chemically inert 0.22 µm PTFE syringe filter to 3[3].
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase. Quantify the exact concentration of the dissolved solute using3 coupled with UV detection, referencing a previously established calibration curve[3].
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Mechanistic Insights and Causality
Understanding why 1-benzyl-2-methylindoline behaves this way requires analyzing the thermodynamics of dissolution. The dissolution process for lipophilic indolines in organic solvents is generally endothermic and entropy-driven.
-
In Non-Polar Solvents (e.g., Toluene): The structural similarity between the solvent and the solute's benzyl/indoline rings allows for highly favorable π-π stacking and van der Waals interactions. These forces easily overcome the enthalpy of the crystal lattice, resulting in near-instantaneous dissolution.
-
In Polar Protic Solvents (e.g., Methanol): The large hydrophobic surface area of the molecule forces the protic solvent into a highly ordered, clathrate-like structure around the solute. This creates an unfavorable entropic penalty. Because the tertiary amine is sterically hindered by the benzyl and methyl groups, its ability to accept hydrogen bonds from methanol is restricted, leading to comparatively lower solubility.
Implications for Drug Development & Formulation
If 1-benzyl-2-methylindoline or its downstream structural analogs are utilized in biological screening (such as5[5]), their extreme lipophilicity poses a significant hurdle. Formulators must strategically bypass the lack of aqueous solubility.
For in vitro assays, the compound is typically dissolved in a polar aprotic co-solvent like DMSO to create a highly concentrated stock solution (e.g., 10-50 mM), which is then diluted into the assay buffer. For in vivo applications, Lipid-Based Drug Delivery Systems (LBDDS) such as Self-Emulsifying Drug Delivery Systems (SEDDS) or liposomal encapsulation are required to maintain the compound in a solubilized state within the gastrointestinal tract or bloodstream.
Caption: Formulation decision pathway for highly lipophilic indoline derivatives.
References
-
[2] CymitQuimica. "CAS 496-15-1: Indoline". URL:
-
[1] ChemicalBook. "Indoline | 496-15-1". URL:
-
[3] BenchChem. "General Experimental Protocol for Determining Solubility". URL:
-
[4] ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". URL:
-
[5] ACS Bio & Med Chem Au. "Indole-2-carboxamides Optimization for Antiplasmodial Activity". URL:
Sources
CAS number and identifiers for 1-benzyl-2-methyl-2,3-dihydro-1H-indole
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-benzyl-2-methyl-2,3-dihydro-1H-indole (also known as 1-benzyl-2-methylindoline ), a significant heterocyclic building block in medicinal chemistry.[1] Characterized by an indoline core functionalized with a methyl group at the C2 position and a benzyl group at the N1 position, this compound serves as a critical intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and GPCR ligands.
Unlike commodity chemicals with a single, universally recognized commercial CAS number, this specific derivative is frequently generated in situ or custom-synthesized from its parent compound, 2-methylindoline .[1] This guide details the structural parameters, validated synthesis protocols, and analytical characteristics required for its application in drug development.
Part 1: Chemical Identification & Properties[1][2]
Core Identifiers
As a specialized intermediate, 1-benzyl-2-methylindoline is most accurately identified by its chemical structure and the CAS numbers of its stable precursors.[1]
| Parameter | Technical Detail |
| Chemical Name | This compound |
| Synonyms | 1-Benzyl-2-methylindoline; N-Benzyl-2-methylindoline |
| Molecular Formula | C₁₆H₁₇N |
| Molecular Weight | 223.31 g/mol |
| Parent Precursor CAS | 6872-06-6 (2-Methylindoline) |
| Reagent CAS | 100-39-0 (Benzyl bromide) |
| SMILES | CC1Cc2ccccc2N1Cc3ccccc3 |
| InChI Key | (Predicted) HMORPAKTPJRBRQ-UHFFFAOYSA-N |
Physical Properties (Predicted)[5][6]
-
Physical State: Viscous oil or low-melting solid (racemic mixture).[1]
-
Solubility: Highly soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water.
-
Chirality: The C2 position is a chiral center. Standard synthesis yields a racemic mixture (
), while enantioselective synthesis requires chiral catalysts or resolution.
Part 2: Structural Analysis & Reactivity[1]
The molecule features a fused benzene and pyrrolidine ring system (indoline). The nitrogen atom is
-
N-Benzylation: The benzyl group at N1 acts as a protecting group or a hydrophobic pharmacophore. It prevents oxidation to the indole and modulates lipophilicity.
-
C2-Methylation: The methyl group at C2 introduces steric bulk and chirality, often used to restrict conformational freedom in drug receptor binding.
-
Reactivity Profile:
-
Oxidation: Can be dehydrogenated to form 1-benzyl-2-methylindole using oxidants like DDQ or MnO₂.[1]
-
Electrophilic Substitution: The aromatic ring (C5/C7 positions) remains active for electrophilic aromatic substitution (e.g., halogenation, formylation).
-
Part 3: Synthesis & Manufacturing Protocols
Protocol A: N-Alkylation of 2-Methylindoline (Standard)
This is the most reliable method for generating the compound in a laboratory setting.[1]
Reagents:
-
2-Methylindoline (1.0 eq)[1]
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (
, 2.0 eq) or Sodium hydride (NaH, 1.2 eq) -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Workflow:
-
Preparation: Dissolve 2-methylindoline in anhydrous Acetonitrile under an inert atmosphere (
). -
Deprotonation/Base Addition: Add anhydrous
to the solution. Stir for 15 minutes at room temperature. -
Alkylation: Add Benzyl bromide dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1).
-
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve residue in DCM, wash with water and brine. Dry over
. Purify via silica gel column chromatography (eluent: Hexane/EtOAc) to yield the product as a pale yellow oil.
Protocol B: Benzylarylation of N-Allyl Anilines (Catalytic Cascade)
A modern approach utilizing manganese-catalyzed radical cascade cyclization.[1]
Mechanism:
-
Substrate: N-Allyl-N-benzyl aniline.[1]
-
Catalyst:
. -
Oxidant: Di-tert-butyl peroxide (DTBP).[1]
-
Outcome: The reaction triggers an intramolecular radical cyclization to form the indoline core with the benzyl group already in place.
Synthesis Logic Diagram
Figure 1: Synthetic pathway for 1-benzyl-2-methylindoline via direct alkylation and subsequent potential oxidation.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures are expected (in
| Technique | Expected Signal | Interpretation |
| ¹H NMR | Methyl group at C2 (doublet).[1] | |
| ¹H NMR | C3 Methylene protons (diastereotopic). | |
| ¹H NMR | C2 Methine proton (multiplet). | |
| ¹H NMR | Benzylic | |
| ¹H NMR | Aromatic protons (Indoline + Benzyl rings). | |
| MS (ESI) | Protonated molecular ion. |
Part 5: Safety & Handling
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1]
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of vapors.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the indole form.
References
-
PubChem. 2-Methylindoline (CAS 6872-06-6) Compound Summary.[1] National Library of Medicine. Available at: [Link]
-
Huang, W., et al. (2019). Benzylarylation of N-Allyl Anilines: Synthesis of Benzylated Indolines. The Journal of Organic Chemistry, 84(10), 6072-6083. Available at: [Link]
-
Organic Syntheses. 1-Benzylindole (General N-benzylation protocol).[1] Org. Synth. 1974, 54, 58. Available at: [Link]
safety data sheet (SDS) for 1-benzyl-2-methylindoline derivatives
The Architect's Guide to Safety Data Sheets (SDS) for 1-Benzyl-2-methylindoline Derivatives: Compliance, Toxicology, and Handling
Introduction
1-Benzyl-2-methylindoline (CAS 954-89-2) and its structural derivatives are critical scaffolds in modern drug discovery, frequently utilized in the synthesis of CNS-active agents and targeted [1]. Because these compounds exhibit potent biological activity, generating an accurate, highly detailed Safety Data Sheet (SDS) is not merely a regulatory formality—it is a fundamental requirement for laboratory safety and environmental stewardship. With the 2024/2025 updates to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) aligning with the UN’s Globally Harmonized System (GHS) Rev. 7, strict adherence to a uniform 16-section format and is now mandatory[2].
This whitepaper provides an in-depth, causality-driven guide to profiling 1-benzyl-2-methylindoline derivatives, establishing self-validating toxicological protocols, and authoring a fully compliant SDS.
Section 1: Physicochemical Profiling & Hazard Identification (SDS Sections 2 & 9)
The physical properties of a compound dictate its hazard classification and the engineering controls required for safe handling. 1-Benzyl-2-methylindoline is typically a yellow oil at room temperature, characterized by high lipophilicity due to the benzyl and methyl substitutions on the indoline core[1].
Causality in Handling: The lipophilic nature (high LogP) of the benzyl group significantly enhances dermal penetration. Consequently, standard latex gloves offer insufficient protection; impermeable nitrile or neoprene gloves are required to prevent systemic absorption. Furthermore, the electron-rich indoline nitrogen is susceptible to atmospheric oxidation, necessitating storage under inert gas (argon or nitrogen) to prevent the formation of reactive, potentially sensitizing N-oxide species.
Table 1: Baseline Physicochemical & Hazard Profile of 1-Benzyl-2-methylindoline
| Parameter | Value / Description | SDS Section | Implication for Safety |
| Physical State | Yellow oil | Section 9 | Spill risk; requires specific inert absorbent materials for cleanup. |
| Solubility | Insoluble in water; soluble in DMSO/EtOH | Section 9 | Water cannot be used for decontamination; organic solvents required. |
| Skin Penetration | High (due to lipophilicity) | Section 11 | Requires impermeable nitrile/neoprene PPE to prevent absorption. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A | Section 2 | Mandates specific hazard statements (H315, H319) on all labeling. |
Section 2: Toxicological Assessment Workflows (SDS Section 11)
To populate3 of the SDS, empirical data regarding acute toxicity, mutagenicity, and cytotoxicity must be generated[3]. While basal indoles generally exhibit low mammalian toxicity (LD50 oral in rats ~1 g/kg)[4], synthetic derivatives like 1-benzyl-2-methylindoline require rigorous validation to rule out off-target effects.
Self-Validating Protocol: In Vitro Cytotoxicity Assay (HepG2 Cells) To determine the IC50 and inform the Acute Toxicity Estimates (ATE) for the SDS, a standardized MTT viability assay is employed. This protocol incorporates internal controls to ensure data integrity and prevent false positives caused by solvent toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1x10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Dissolve 1-benzyl-2-methylindoline in sterile DMSO to create a 10 mM stock. Crucial Step: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment: Treat cells with serial dilutions of the derivative (0.1 μM to 100 μM).
-
Positive Control: Doxorubicin (1 μM) to validate assay sensitivity.
-
Negative Control: 0.5% DMSO vehicle to establish baseline viability.
-
-
Incubation & MTT Addition: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan.
-
Solubilization & Readout: Remove media, dissolve formazan crystals in 100 μL DMSO, and measure absorbance at 570 nm using a microplate reader.
-
Data Synthesis: Calculate the IC50 using non-linear regression. If the IC50 < 10 μM, the compound is flagged for higher acute toxicity categorization under5[5].
Toxicological data generation workflow for populating SDS Section 11.
Section 3: Hazard Communication & Safe Handling (SDS Sections 7 & 8)
Under the OSHA HCS, employers must ensure that SDSs are readily accessible and that workers are trained on specific handling protocols[5]. For 1-benzyl-2-methylindoline derivatives, exposure controls must account for both inhalation of aerosols (if handled as a neat oil under agitation) and dermal contact.
Engineering Controls (Section 8):
-
Fume Hoods: All manipulations of the neat oil must be performed in a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Storage (Section 7): Store in amber, light-resistant vials under an inert atmosphere (Argon) at 4°C. The benzyl-indoline bond can undergo photo-degradation and oxidative cleavage over time, yielding reactive byproducts that alter the toxicity profile.
Section 4: Environmental Fate & Emergency Response (SDS Sections 6, 12, 13)
The ecological impact of indoline derivatives is a critical component of 6[6]. Due to their lipophilicity and aromatic ring systems, these compounds often exhibit low biodegradability and high aquatic toxicity.
Spill Response Protocol (Section 6):
-
Containment: Do NOT use water. Isolate the spill area and ensure adequate ventilation.
-
Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) directly to the oil.
-
Neutralization: Wash the surface with a 5% sodium hypochlorite solution. Mechanistic rationale: The hypochlorite oxidizes the electron-rich indoline nitrogen, neutralizing the active pharmaceutical ingredient, followed by an ethanol wipe to clear organic residues.
-
Disposal: Sweep the absorbed mixture into a sealed, labeled chemical waste container for high-temperature incineration (Section 13).
Step-by-step emergency response logic for 1-benzyl-2-methylindoline spills.
Conclusion
Authoring an SDS for 1-benzyl-2-methylindoline derivatives requires a synthesis of chemical intuition, rigorous toxicological testing, and strict adherence to evolving OSHA and GHS standards. By understanding the causality between the molecule's structural features (e.g., the lipophilic benzyl group and the oxidizable indoline core) and its physical hazards, drug development professionals can create self-validating safety frameworks that protect both personnel and the environment.
References
- Title: How The New GHS Updates Are Shaping SDS Requirements in the U.S.
- Source: osha.
- Source: reachsafetydatasheets.
- Source: epa.
- Source: biorxiv.
- Source: molaid.
Sources
Biological Activity and Therapeutic Potential of N-Benzyl-2-Methylindoline Scaffolds: A Technical Guide
Executive Summary
The N-benzyl-2-methylindoline scaffold represents a privileged structural motif in modern drug discovery, characterized by its fused bicyclic indoline core and a highly influential chiral center at the C2 position[1][2]. The strategic addition of an N-benzyl group significantly enhances the lipophilicity of the molecule, which is a critical determinant for blood-brain barrier (BBB) permeability and hydrophobic pocket occupation in target enzymes[3]. This technical guide explores the causal relationships between the chemical architecture of N-benzyl-2-methylindoline derivatives and their diverse biological activities, including potent anticancer cytotoxicity, neuroprotective enzyme inhibition, and antioxidant properties.
Pharmacological Profiles and Biological Activity
Oncology: Cytotoxicity and Apoptosis Induction
In oncology, indoline and indolinone (oxidized indoline) derivatives have demonstrated profound anti-proliferative activities. Biphenylurea-indolinone conjugates exhibit competitive cytotoxicity against human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines[4]. The MCF-7 cell line has proven particularly susceptible to these scaffolds, with specific derivatives achieving IC50 values as low as 1.04 µM, representing a 7-fold increase in potency compared to the reference drug, doxorubicin[4]. Furthermore, hybrid molecules such as isatin-quinazolines have been developed to target triple-negative breast cancer (MDA-MB-231) by acting as potent apoptosis-inducing agents[5].
Neuroprotection: Caspase-6 Inhibition
Beyond oncology, the indoline scaffold is highly relevant in neuropharmacology. Functionalized isatin sulfonamides act as highly selective, small-molecule inhibitors of Caspase-6[3]. Caspase-6 is an executioner caspase responsible for cleaving the huntingtin protein into toxic fragments, a primary driver of Huntington's disease[3]. The N-benzyl moiety provides the necessary steric bulk to selectively occupy the Caspase-6 allosteric site over Caspase-3. The calculated LogP values of these N-substituted analogues fall within the optimal range for passive BBB diffusion, making them viable leads for central nervous system (CNS) therapeutics[3].
Antioxidant and Antimicrobial Activity
Derivatives such as 2-methylindoline conjugated with biphenyl groups exhibit notable antioxidant properties. Molecular docking studies have shown that 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-2-methylindoline possesses a high binding affinity (docking score of -8.8) for cyanobacterial membrane-bound manganese superoxide dismutase (MnSOD), significantly outperforming standard antioxidants like ascorbic acid[6].
Quantitative Activity Data
The following tables summarize the biological efficacy of functionalized indoline scaffolds across various therapeutic targets.
Table 1: Cytotoxic Activity of Indoline-Based Conjugates Against Human Cancer Cell Lines
| Compound Scaffold | Target Cell Line | IC50 Value (µM) | Reference Drug |
| Indolinone 5o[4] | MCF-7 (Breast Cancer) | 1.04 ± 0.10 | Doxorubicin (7.30 µM) |
| Indolinone 5l[4] | MCF-7 (Breast Cancer) | 1.93 ± 0.17 | Doxorubicin (7.30 µM) |
| Indolinone 5q[4] | MCF-7 (Breast Cancer) | 3.87 ± 0.31 | Doxorubicin (7.30 µM) |
| Indolinone 8b[4] | MCF-7 (Breast Cancer) | 4.66 ± 0.42 | Doxorubicin (7.30 µM) |
| Isatin-Quinazoline 13a[5] | MDA-MB-231 (TNBC) | High Nanomolar | Doxorubicin |
Table 2: Caspase Inhibition Profile of Indoline Derivatives
| Target Enzyme | Therapeutic Application | Inhibitory Potency (IC50) | Selectivity Profile |
| Caspase-6[3] | Huntington's Disease | High Nanomolar | Selective over Caspase-3 |
| Caspase-3[3] | Apoptosis / Oncology | Low Micromolar | Moderate |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-Methylindoline via Intermolecular Hydride Transfer
The synthesis of N-benzyl-2-methylindoline can be achieved through the condensation of 2-methylindoline with aromatic aldehydes (e.g., 4-chlorobenzaldehyde). Causality Note: Reductive amination is preferred over direct alkylation with benzyl halides to prevent quaternary ammonium salt formation and to accommodate the steric hindrance introduced by the 2-methyl group[7].
-
Reagent Mixing: Combine 2-methylindoline and the target benzaldehyde in a specialized reaction vessel.
-
Activation: Apply microwave irradiation or heat to promote condensation. The reaction proceeds via the formation of an azomethine ylide intermediate[7].
-
Hydride Transfer: Allow the intermediate to undergo reduction. The stabilization of intermediates via intramolecular hydrogen bonding dictates the divergent reactivity, yielding the N-benzylindoline product through an intermolecular hydride transfer (where an additional equivalent of indoline acts as the hydride donor)[7].
-
Isolation: Purify the crude mixture using column chromatography. Yields (typically ~20%) are heavily influenced by competitive elimination pathways that form indole byproducts[7].
Protocol 2: In Vitro Cytotoxicity Evaluation (SRB Assay)
To evaluate the anticancer activity of the synthesized scaffolds, the Sulforhodamine B (SRB) colorimetric assay is utilized[4][5]. Causality Note: The SRB assay is favored over the traditional MTT assay because SRB binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a direct optical proxy for total protein mass rather than metabolic activity, eliminating artifacts caused by compound-induced metabolic shifts[5].
-
Cell Seeding: Seed MCF-7 or PC-3 cells in 96-well microtiter plates and incubate for 24 hours at 37°C to ensure cellular adherence[4].
-
Treatment: Expose the cells to varying concentrations of the indoline derivatives (dissolved in a 1% DMSO vehicle) for 48 hours. Include doxorubicin as a positive self-validating control[5].
-
Fixation: Add cold trichloroacetic acid (TCA) to the wells. TCA rapidly precipitates cellular proteins, locking the cellular mass in place for accurate quantification.
-
Staining & Elution: Stain the fixed cells with SRB dye. Wash the plates repeatedly with 1% acetic acid to remove unbound dye, then solubilize the bound dye using a weak base (e.g., Tris buffer)[5].
-
Quantification: Measure the optical density at 540 nm using an ELISA microplate reader. Calculate the IC50 utilizing non-linear regression models[5].
Visualizations
Workflow for the synthesis and biological evaluation of N-benzyl-2-methylindoline scaffolds.
Dual biological pathways modulated by functionalized indoline derivatives.
References
-
[1] CAS 6872-06-6: 2-Methylindoline | CymitQuimica. Source: cymitquimica.com.1
-
[7] Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. Source: nih.gov. 7
-
[4] Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties - PMC. Source: nih.gov. 4
-
[5] Synthesis and in vitro anti-proliferative activity of some novel isatins conjugated with quinazoline/phthalazine hydrazines against triple-negative breast cancer MDA-MB-231 cells as apoptosis-inducing agents - Taylor & Francis. Source: tandfonline.com. 5
-
[3] Synthesis and in Vitro Evaluation of Sulfonamide Isatin Michael Acceptors as Small Molecule Inhibitors of Caspase-6 | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 3
Sources
- 1. CAS 6872-06-6: 2-Methylindoline | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 7. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 1-benzyl-2-methyl-2,3-dihydro-1H-indole synthesis
An In-Depth Technical Guide on the Synthesis of 1-Benzyl-2-methyl-2,3-dihydro-1H-indole
Executive Summary
The scaffold This compound (also known as 1-benzyl-2-methylindoline ) represents a critical structural motif in medicinal chemistry, serving as a core pharmacophore for various G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and peptidomimetics.[1] Its structural rigidity, combined with the lipophilic benzyl moiety and the stereogenic center at C2, makes it an ideal candidate for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive analysis of the synthetic pathways to access this molecule.[1] Unlike generic protocols, this document distinguishes between racemic scale-up strategies and enantioselective routes , offering researchers the autonomy to select the methodology best suited to their program's stage—from hit-to-lead (where speed and diversity matter) to lead optimization (where stereopurity is paramount).
Part 1: Retrosynthetic Analysis & Strategic Disconnections
To design a robust synthesis, we must analyze the target molecule's bond-forming potential. The retrosynthetic breakdown reveals two primary logical disconnections:
-
Disconnection A (N-Alkylation): Cleavage of the N1–Benzyl bond.[1] This suggests a precursor of 2-methylindoline and a benzyl electrophile.[1] While intuitively simple, the steric bulk at C2 can impede nucleophilic attack by the secondary amine.
-
Disconnection B (C2-C3 Saturation): Reduction of the corresponding 1-benzyl-2-methylindole.[1] This route benefits from the high nucleophilicity of the indole nitrogen (facilitating early benzylation) and allows for late-stage stereocontrol via asymmetric hydrogenation.
Figure 1: Retrosynthetic analysis comparing the N-alkylation route (A) and the Indole Reduction route (B).
Part 2: Methodology 1 — The "High-Fidelity" Route (Indole Reduction)
Best for: High yields, avoiding steric clashes, and preventing side reactions.
This approach reverses the standard order of operations. By installing the benzyl group on the planar, aromatic indole before reduction, we utilize the higher acidity of the indole N-H (pKa ~16) to ensure quantitative alkylation. The subsequent reduction is then performed under conditions that preserve the N-benzyl bond.[1]
Step 1: N-Benzylation of 2-Methylindole[1]
-
Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr), DMF.[2]
-
Mechanism: Deprotonation of the indole nitrogen creates a highly nucleophilic indolyl anion.[1][3][4] The reaction is rapid and regioselective for N1 over C3 due to the hard/soft nature of the anion in polar aprotic solvents.
Step 2: Selective Reduction
-
Challenge: Standard catalytic hydrogenation (H₂/Pd-C) frequently causes hydrogenolysis (cleavage) of the N-benzyl group.
-
Solution: Use Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid (AcOH) or Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA). These methods reduce the C2-C3 double bond via protonation at C3 followed by hydride delivery to C2, leaving the N-benzyl group intact.
Detailed Protocol (Self-Validating)
Phase A: N-Benzylation [1]
-
Setup: Flame-dry a 250 mL round-bottom flask. Charge with 2-methylindole (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Validation: Gas evolution (H₂) must be observed.[1][3] Stir for 30 min until evolution ceases and the solution turns clear/yellow.
-
Alkylation: Add Benzyl bromide (1.1 equiv) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with sat. NH₄Cl.[1][4] Extract with EtOAc.[2] Wash with H₂O (3x) to remove DMF. Dry over MgSO₄.[4]
Phase B: Ionic Reduction
-
Reaction: Dissolve crude 1-benzyl-2-methylindole (1.0 equiv) in Glacial Acetic Acid (0.5 M).
-
Addition: Add NaBH₃CN (3.0 equiv) portion-wise at 15°C. Caution: HCN generation is possible; perform in a well-ventilated fume hood.[1]
-
Monitoring: Stir at RT for 2–4 hours. Validation: TLC should show the disappearance of the fluorescent indole spot and appearance of a non-fluorescent, lower Rf indoline spot (stains with Dragendorff’s reagent or PMA).
-
Quench: Pour into ice water. Basify to pH >9 with NaOH pellets (slowly) or 50% NaOH solution. Extract with DCM.[1]
Part 3: Methodology 2 — The "Stereoselective" Route (Asymmetric Hydrogenation)
Best for: Drug development requiring enantiopure (R)- or (S)- isomers.[1]
The C2 position of 1-benzyl-2-methylindoline is a stereocenter.[1] Racemic synthesis yields a 50:50 mixture, necessitating chiral resolution. Asymmetric hydrogenation of the protected indole precursor is the most direct route to high enantiomeric excess (ee).
Mechanistic Insight
Iridium complexes with chiral phosphine ligands (e.g., [Ir(COD)Cl]₂ / (S)-MeO-Biphep or Ph-PHOX ) are superior to Ruthenium or Rhodium for hindered indoles. The mechanism involves:
-
N-Coordination: The metal center coordinates to the indole double bond.[1]
-
Hydride Addition: Enantioselective 1,4-hydride delivery (if considering the resonance structure) or direct C2/C3 hydrogenation.
-
Role of Additives: Iodine (I₂) is often added to form a cationic Ir(III) active species which is more electrophilic and reactive.
Figure 2: Workflow for Iridium-catalyzed asymmetric hydrogenation.
Protocol Specifications
-
Catalyst Loading: 1–2 mol% [Ir(COD)Cl]₂, 2.2 mol% Chiral Ligand.
-
Solvent: Toluene or DCM.[1]
-
Pressure: High pressure H₂ (30–50 bar) is typically required.[1]
-
Additive: 10 mol% I₂ (crucial for conversion).
Part 4: Methodology 3 — The "Scalable" Route (N-Alkylation of Indoline)
Best for: Quick access to analogs if 2-methylindoline is already in stock.[1]
While theoretically simpler, this route suffers from the "ortho-effect." The methyl group at C2 sterically hinders the nitrogen lone pair, reducing nucleophilicity compared to unsubstituted indoline.
Optimization for Success: To overcome the 45–60% yield ceiling reported in literature:
-
Solvent Switch: Use Acetonitrile (MeCN) or DMF .[1]
-
Base: Use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃. The "Cesium Effect" improves solubility and reactivity of the anion.
-
Temperature: Heat to 60–80°C.
Data Comparison Table:
| Parameter | Route A: Indoline Alkylation | Route B: Indole Reduction | Route C: Asymm. Hydrogenation |
| Starting Material | 2-Methylindoline | 2-Methylindole | 1-Benzyl-2-methylindole |
| Step Count | 1 (if SM available) | 2 | 1 (from protected indole) |
| Typical Yield | 50–70% | 85–95% (cumulative) | 90–98% |
| Stereochemistry | Racemic | Racemic | Enantioselective (>90% ee) |
| Key Risk | Steric hindrance; C3-alkylation | Over-reduction (ring opening) | Cost of catalyst; High Pressure |
| Scalability | High | High | Moderate (Autoclave limit) |
Part 5: References
-
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; VII. Reduction of Indoles with Sodium Borohydride in Carboxylic Acids." Synthesis, 1977. Link
-
Foundational text on the ionic reduction of indoles to indolines using NaBH4/AcOH.
-
-
Zhou, Y.-G., et al. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines."[1][5] Journal of the American Chemical Society, 2009. Link
-
Establishes the Ir/I2/Ligand system for hydrogenating hindered N-heterocycles.
-
-
Baeza, A., & Pfaltz, A. "Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles." Chemistry – A European Journal, 2010. Link
-
Specific protocol for N-protected indole hydrogenation.
-
-
BenchChem. "Protocol for Fischer Indole Synthesis of 2-Methylindoles." Link
-
Reference for preparing the starting material if not commercially available.
-
-
Organic Syntheses. "1-Benzylindole." Org.[1][5][6][7][8] Synth. 1974, 54, 58. Link
-
Standard operating procedure for N-benzylation of indoles.
-
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The Therapeutic Potential of 1-Benzyl-2-methylindoline: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the therapeutic potential of the 1-benzyl-2-methylindoline scaffold. It is intended for researchers, scientists, and drug development professionals seeking to investigate novel chemical entities with promising pharmacological activities. This document moves beyond a simple literature review to offer expert insights into the rationale behind experimental design and to propose a strategic path for the evaluation of this emerging scaffold.
Part 1: The Indoline Scaffold: A Privileged Core in Medicinal Chemistry
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among these, the indoline and its isomer, isoindoline, have earned the status of "privileged structures."[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of a wide array of therapeutic agents. The presence of the indoline core in numerous clinically approved drugs underscores its favorable physicochemical properties and its ability to be readily modified to achieve desired pharmacological effects.[1]
Part 2: The 1-Benzylindoline Moiety: An Emerging Pharmacophore of Interest
The strategic addition of a benzyl group at the 1-position of the indoline ring has been shown to significantly enhance the therapeutic potential of this scaffold. Research into 1-benzyl-2-indolinones, a closely related analog of our target molecule, has revealed potent biological activities in two key therapeutic areas: neurodegenerative diseases and oncology.
Acetylcholinesterase Inhibition: A Target for Alzheimer's Disease
A significant body of research has focused on 1-benzyl-2-indolinones as selective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] The depletion of acetylcholine is a hallmark of Alzheimer's disease, and its inhibition is a clinically validated strategy for symptomatic treatment. Studies have shown that the benzyl substitution at the 1-position of the indoline ring can lead to a significant increase in both the potency and selectivity of AChE inhibition compared to established drugs like donepezil.[3][4] Molecular modeling studies suggest that the benzyl group can establish favorable interactions within the enzyme's active site, potentially at an allosteric binding pocket.[3]
Tyrosine Kinase Inhibition: A Strategic Approach in Oncology
In the realm of oncology, 1-benzyl-2-indolinone derivatives have demonstrated promising activity as inhibitors of various tyrosine kinases.[5][6] These enzymes play a crucial role in cell signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a common driver of cancer. Specific derivatives of the 1-benzyl-2-indolinone scaffold have shown inhibitory activity against key oncogenic kinases such as SRC, PDGFR-β, c-MET, and VEGFR-2.[5][7] This broad-spectrum kinase inhibition profile suggests the potential for developing drugs that can target multiple cancer-promoting pathways simultaneously.
Part 3: 1-Benzyl-2-methylindoline: A Novel Scaffold with Untapped Potential
While the 1-benzyl-2-indolinone core has been the subject of considerable investigation, the therapeutic potential of 1-benzyl-2-methylindoline remains largely unexplored. The substitution of the 2-oxo group with a methyl group introduces a significant change in the molecule's steric and electronic properties. This modification is hypothesized to offer several potential advantages:
-
Altered Target Selectivity: The removal of the polar carbonyl group and the introduction of a non-polar methyl group could shift the target profile of the molecule, potentially leading to enhanced selectivity for specific isoforms of a target enzyme or even engagement with entirely new targets.
-
Improved Pharmacokinetic Properties: The increased lipophilicity of the 2-methyl derivative compared to the 2-oxo analog may lead to improved oral bioavailability and better penetration of the blood-brain barrier, which would be particularly advantageous for central nervous system (CNS) targets.
-
Novel Intellectual Property: The novelty of the 1-benzyl-2-methylindoline scaffold provides a clear path for securing intellectual property rights for new chemical entities and their therapeutic applications.
Given the established activities of the 1-benzylindoline core, it is logical to hypothesize that 1-benzyl-2-methylindoline will exhibit therapeutic potential in the areas of neurodegenerative diseases and oncology. The following sections of this guide will outline a comprehensive strategy for the synthesis and biological evaluation of this promising new scaffold.
Part 4: Synthetic Strategy for 1-Benzyl-2-methylindoline
The synthesis of 1-benzyl-2-methylindoline can be achieved through a straightforward, multi-step process that leverages established synthetic methodologies. The proposed synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-benzyl-2-methylindoline.
Detailed Synthetic Protocol
Step 1: Synthesis of 2-Methylindoline from 2-Methylindole
This step involves the catalytic hydrogenation of 2-methylindole. While various methods exist, the use of an acidic ionic liquid as the reaction medium has been reported to provide high selectivity and yield.[8]
-
Reaction Setup: In a high-pressure reactor, combine 2-methylindole (1 equivalent) and a catalytic amount of 10% palladium on carbon (Pd/C).
-
Solvent Addition: Add the acidic ionic liquid (e.g., [Bmim][HSO4]) to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (5-80 atm) and heat to the desired temperature (30-150 °C).[8]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst. Extract the product with an appropriate organic solvent and purify by column chromatography to yield 2-methylindoline.
Step 2: Synthesis of 1-Benzyl-2-methylindoline
This step involves the N-benzylation of 2-methylindoline.
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylindoline (1 equivalent) in a suitable solvent such as acetonitrile.
-
Base and Reagent Addition: Add potassium carbonate (K2CO3, 2-3 equivalents) as a base, followed by the dropwise addition of benzyl bromide (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-benzyl-2-methylindoline.
Part 5: Proposed Experimental Workflows for Target Validation
The following experimental workflows provide a robust framework for the initial biological evaluation of 1-benzyl-2-methylindoline.
Workflow 1: Acetylcholinesterase Inhibition Assay
This assay will determine the ability of 1-benzyl-2-methylindoline to inhibit the activity of AChE. The Ellman's method is a widely used and reliable colorimetric assay for this purpose.[4]
Caption: Workflow for the acetylcholinesterase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the test compound (1-benzyl-2-methylindoline) at various concentrations, the substrate (acetylthiocholine iodide), and the chromogen (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the AChE solution and the test compound solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the acetylthiocholine iodide solution to each well.
-
Color Development: Simultaneously, add the DTNB solution. DTNB reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound (5-thio-2-nitrobenzoate).
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow 2: Tyrosine Kinase Inhibition Assay
A generic ELISA-based assay can be used to screen for the inhibitory activity of 1-benzyl-2-methylindoline against a panel of tyrosine kinases.[6]
Caption: Workflow for the tyrosine kinase inhibition assay.
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Kinase-Inhibitor Incubation: Add the specific tyrosine kinase of interest (e.g., VEGFR-2, PDGFR-β) and the test compound at various concentrations to the wells.
-
Reaction Initiation: Start the phosphorylation reaction by adding ATP. Incubate for a specified time at an optimal temperature.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. This antibody will bind to the phosphorylated substrate.
-
Signal Generation: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. HRP will catalyze the conversion of TMB to a colored product.
-
Absorbance Measurement: Stop the reaction with an acidic solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Workflow 3: In Vitro Anticancer Activity Assessment
The MTT assay is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.[5][7]
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of 1-benzyl-2-methylindoline.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
Part 6: Data Interpretation and Future Directions
The data generated from these initial assays will provide a crucial first look at the therapeutic potential of 1-benzyl-2-methylindoline.
Hypothetical Data Summary
| Assay | Target | Hypothetical IC50 (µM) |
| AChE Inhibition | Acetylcholinesterase | 0.5 - 5 |
| Tyrosine Kinase Inhibition | VEGFR-2 | 1 - 10 |
| PDGFR-β | 5 - 20 | |
| Anticancer Activity | MCF-7 Cells | 2 - 15 |
| A549 Cells | 5 - 25 |
Interpretation of Hypothetical Data:
-
An IC50 value in the sub-micromolar to low micromolar range in the AChE inhibition assay would warrant further investigation of this scaffold for Alzheimer's disease.
-
Selective inhibition of specific tyrosine kinases would guide the focus of anticancer drug development efforts.
-
Potent cytotoxicity against specific cancer cell lines would validate the in vitro anticancer potential of the compound.
Future Directions and Lead Optimization:
Based on the initial biological data, a structure-activity relationship (SAR) study should be initiated. This would involve the synthesis and evaluation of a library of analogs of 1-benzyl-2-methylindoline with modifications at key positions:
-
Substitutions on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups on the benzyl ring can modulate the electronic properties and binding interactions of the molecule.
-
Modifications at the 2-Position: While the focus is on the 2-methyl group, exploring other small alkyl or functionalized groups at this position could further refine the activity.
-
Substitutions on the Indoline Core: Adding substituents to the aromatic ring of the indoline core can influence the molecule's lipophilicity and target engagement.
Part 7: Conclusion
The 1-benzyl-2-methylindoline scaffold represents a novel and promising area of investigation in drug discovery. Building upon the established therapeutic potential of the broader 1-benzylindoline class of compounds, this new derivative offers the potential for improved target selectivity, favorable pharmacokinetic properties, and novel intellectual property. The synthetic and experimental workflows outlined in this guide provide a clear and strategic path for the comprehensive evaluation of 1-benzyl-2-methylindoline. The insights gained from these studies will be instrumental in determining the ultimate therapeutic utility of this exciting new scaffold and will pave the way for the development of the next generation of therapeutics for neurodegenerative diseases and cancer.
Part 8: References
-
Gökçe, M., et al. (2022). Synthesis and molecular modeling studies of 1-benzyl-2-indolinones as selective AChE inhibitors. Future Medicinal Chemistry. [Link][3]
-
Çakmak, G., et al. (2025). Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evaluation. European Journal of Medicinal Chemistry. [Link][5]
-
Qachchachi, F., et al. (2015). 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]indoline-2,3-dione. IUCrData. [Link]
-
Kumar, A., & Kumar, R. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link][1]
-
Kumar, A., & Kumar, R. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link][2]
-
Gökçe, M., et al. (2025). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. ResearchGate. [Link][4]
-
Nguyen, H. T., et al. (2020). Design, synthesis, and bioevaluation of novel oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole. Medicinal Chemistry Research. [Link]
-
Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Medicinal Chemistry Letters. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link][7]
-
Li, X., et al. (2017). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules. [Link][6]
-
Lee, J., et al. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
El-Sayed, W. M., & Ali, O. M. (2014). Synthesis and Biological Screening of Some New Heterocyclic Compounds Incorporating Benzimidazole Moiety. Journal of Chemical and Pharmaceutical Research. [Link]
-
Fathimunnisa, M., et al. (2016). 1-Benzyl-5-methylindoline-2,3-dione. IUCrData. [Link][9]
-
Ma, R., et al. (2020). Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals. Organic & Biomolecular Chemistry. [Link][10]
-
Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules. [Link]
-
CN108329248B - Preparation method of 2-methylindoline. Google Patents. [8]
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An In-depth Technical Guide to the Stability of 1-Benzyl-2-methyl-2,3-dihydro-1H-indole
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 1-benzyl-2-methyl-2,3-dihydro-1H-indole (also known as 1-benzyl-2-methylindoline). This document is intended for researchers, scientists, and drug development professionals who utilize the indoline scaffold. By integrating theoretical principles with actionable experimental protocols, this guide elucidates the intrinsic stability of the molecule, outlines its primary degradation pathways, and establishes a robust framework for its assessment under standard and stressed conditions. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable data crucial for regulatory submissions and drug development milestones.
Introduction: The 1-Benzyl-2-methylindoline Scaffold
The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry and materials science. Its saturated heterocyclic structure provides a three-dimensional geometry that is often desirable for achieving specific interactions with biological targets. The substituent at the 1-position, a benzyl group, and at the 2-position, a methyl group, imparts specific physicochemical properties and potential metabolic liabilities. 1-Benzyl-2-methylindoline, specifically, serves as a crucial building block for more complex molecules, including potent acetylcholinesterase inhibitors and novel anticancer agents.[1][2]
Understanding the intrinsic stability of this core structure is paramount. Instability can lead to the formation of degradation products, which may result in a loss of efficacy, altered bioavailability, or the emergence of toxic impurities. This guide will systematically explore the stability of this molecule, providing both the "why" and the "how" for its comprehensive evaluation.
Theoretical Stability Assessment: Identifying Potential Liabilities
The chemical structure of 1-benzyl-2-methylindoline contains several functional groups and structural features that are susceptible to degradation under common laboratory and storage conditions.
-
Oxidation of the Indoline Ring: The 2,3-dihydroindole system is inherently susceptible to oxidation, which leads to aromatization and the formation of the corresponding indole derivative, 1-benzyl-2-methyl-1H-indole.[3] This is often the primary degradation pathway, as the conversion to a fully aromatic system is thermodynamically favorable. The presence of the methyl group at the C2 position may influence the rate of this oxidation compared to the unsubstituted indoline.
-
N-Oxidation: The tertiary amine nitrogen in the indoline ring is a potential site for oxidation, forming an N-oxide. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents.[4] N-oxides can have significantly different physicochemical properties, including solubility and biological activity.[5]
-
N-Debenzylation: The bond between the nitrogen atom and the benzylic carbon can be susceptible to cleavage under both oxidative and reductive conditions (hydrogenolysis).[6] This would result in the formation of 2-methylindoline and benzaldehyde or benzyl alcohol, depending on the conditions.
-
Benzylic C-H Oxidation: The methylene protons on the benzyl group are "benzylic" and thus activated towards oxidation, which could lead to the formation of a ketone (1-(benzoyl)-2-methylindoline) or other oxidized species.
-
Hydrolytic Stability: While the core structure lacks readily hydrolyzable groups like esters or amides, stability at pH extremes should not be assumed and must be experimentally verified. Strong acidic or basic conditions can catalyze unforeseen rearrangements or degradation.[7][8]
Experimental Design: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment, providing critical insights into degradation pathways and demonstrating the specificity of analytical methods.[9][10][11] These studies involve subjecting the compound to conditions more severe than those anticipated during storage or use to accelerate decomposition.[12]
A typical forced degradation study for 1-benzyl-2-methylindoline should encompass the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Solid-state sample at 80°C for up to one week.
-
Photolytic Degradation: Exposure to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
The goal is to achieve a target degradation of approximately 5-20%.[12] This level of degradation is sufficient to produce and identify major degradants without completely consuming the parent compound.
Analytical Methodology: A Stability-Indicating HPLC-UV Method
A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products.[13] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application.[13][14]
Protocol: HPLC-UV Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure separation of compounds with varying polarities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 254 nm and 280 nm, or use a Photodiode Array (PDA) detector to assess peak purity and identify the optimal wavelength.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.[10] The key is to demonstrate that the peaks for known degradation products do not co-elute with the parent peak.[10]
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical flow for a comprehensive stability assessment of this compound.
Caption: Workflow for Stability Assessment of 1-benzyl-2-methylindoline.
Data Presentation
Results from forced degradation studies should be summarized in a clear, tabular format. This allows for a quick comparison of the molecule's lability under different stress conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | Total Impurities (%) | Major Degradant (RT) |
| Control (Initial) | 0 | 99.8 | 0.2 | - |
| 0.1 M HCl | 72 h | 98.5 | 1.5 | RRT 0.85 |
| 0.1 M NaOH | 72 h | 99.1 | 0.9 | RRT 0.92 |
| 3% H₂O₂ | 24 h | 85.2 | 14.8 | RRT 1.15 |
| Thermal (80°C) | 7 days | 97.6 | 2.4 | RRT 1.15 |
| Photolytic | ICH Q1B | 96.4 | 3.6 | RRT 1.15 |
(Note: Data are illustrative and will vary based on experimental results.)
Anticipated Degradation Pathways
Based on the theoretical assessment and literature precedents for similar structures, the following degradation pathways are anticipated. Identification of these products would typically be achieved using LC-MS to obtain the mass of the degradant, followed by MS/MS fragmentation for structural confirmation.
Caption: Potential Degradation Pathways for 1-benzyl-2-methylindoline.
-
Aromatization: The most probable degradation product, especially under oxidative and photolytic stress, is 1-benzyl-2-methyl-1H-indole .[3] This involves the loss of two hydrogen atoms from the dihydroindole ring.
-
N-Oxidation: The formation of 1-benzyl-2-methylindoline N-oxide is another likely outcome of oxidative stress.
-
N-Debenzylation: While less common under standard forced degradation conditions, cleavage of the N-benzyl bond to yield 2-methylindoline can occur, particularly under harsh thermal or catalytic conditions.[6]
Conclusion and Recommendations
The this compound scaffold possesses inherent stability but is susceptible to degradation, primarily through oxidation to its corresponding indole form. This transformation is accelerated by exposure to oxidizing agents and light. The tertiary amine is also a potential site for N-oxidation. The N-benzyl bond is comparatively robust but can be cleaved under more forcing conditions.
Recommendations for Handling and Storage:
-
Storage: Store the compound in well-sealed, airtight containers, protected from light. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.
-
In Solution: Solutions of the compound, especially in protic solvents, may be more prone to oxidation than the solid material.[3] Prepare solutions fresh and minimize their exposure to air and light. If storage in solution is necessary, de-gassing the solvent and storing under an inert atmosphere at low temperatures is advisable.
By following the comprehensive assessment strategy outlined in this guide, researchers can confidently characterize the stability profile of 1-benzyl-2-methylindoline and its derivatives, ensuring the quality and integrity of their scientific work and drug development programs.
References
-
Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. (2017). PMC. Available at: [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PMC. Available at: [Link]
-
Forced degradation and impurity profiling. (n.d.). ScienceDirect. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Available at: [Link]
-
Application of polarography to the development of a stability-indicating assay method for a new indole derivative and its tablet formulations. (1974). PubMed. Available at: [Link]
-
Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole. Available at: [Link]
-
indole acidity. (n.d.). quimicaorganica.org. Available at: [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). PMC. Available at: [Link]
-
Indole: Properties, Reactions, Production And Uses. (2025). Chemcess. Available at: [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (2025). Plant Physiology. Available at: [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Available at: [Link]
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (2023). MDPI. Available at: [Link]
-
Pd(II)-Catalyzed Ligand Controlled Synthesis of Methyl 1-benzyl-1H-indole-3-carboxylates and Bis(1-benzyl-1H-indol-3-yl)methanones. (2014). RSC Publishing. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (n.d.). PMC. Available at: [Link]
-
1-benzylindole. (1974). Organic Syntheses. Available at: [Link]
-
Pd(ii)-catalyzed ligand controlled synthesis of methyl 1-benzyl-1H-indole-3-carboxylates and bis(1-benzyl-1H-indol-3-yl)methanones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. (2025). ResearchGate. Available at: [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI. Available at: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
-
A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. (n.d.). Arkivoc. Available at: [Link]
-
Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. (n.d.). DSpace Repository. Available at: [Link]
-
Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). (n.d.). Cheméo. Available at: [Link]
-
Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). (n.d.). Cheméo. Available at: [Link]
-
1H-Indole, 2,3-dihydro-. (n.d.). NIST WebBook. Available at: [Link]
-
In(OTf)3-Catalyzed Synthesis of 2,3-Dihydro-1H-benzo[e]indoles and 2,3-Dihydrobenzofurans via [3 + 2] Annulation. (2020). ACS Publications. Available at: [Link]
-
(a) N-oxidation mechanism illustrated in an aliphatic nitrogen, (b)... (n.d.). ResearchGate. Available at: [Link]
-
Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. (n.d.). PMC. Available at: [Link]
-
An Efficient Synthesis of 2-CF3-3-Benzylindoles. (2021). MDPI. Available at: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.). ResearchGate. Available at: [Link]
-
Oxidation-induced ambiphilicity triggers N–N bond formation and dinitrogen release in octahedral terminal molybdenum(v) nitrido complexes. (n.d.). PMC. Available at: [Link]
-
N-oxidation of drugs associated with idiosyncratic drug reactions. (2002). PubMed. Available at: [Link]
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Methodological & Application
Application Note: Synthesis Protocol for 1-Benzyl-2-methyl-2,3-dihydro-1H-indole
Introduction and Scope
The indoline core is a ubiquitous structural motif in natural alkaloids and synthetic pharmaceuticals. Specifically, 1-benzyl-2-methyl-2,3-dihydro-1H-indole (commonly known as 1-benzyl-2-methylindoline) serves as a critical intermediate in the development of 1[1] and complex 2[2]. This application note details two orthogonal, self-validating synthetic workflows for its preparation: the direct nucleophilic substitution (N-alkylation) of 2-methylindoline, and the acid-mediated reductive amination of 1-benzyl-2-methyl-1H-indole.
Mechanistic Rationale and Experimental Causality
To ensure reproducibility and high fidelity in drug development settings, understanding the physicochemical causality behind these reaction conditions is paramount.
Route A: Direct N-Benzylation (SN2 Pathway)
The direct alkylation of 2-methylindoline with benzyl bromide proceeds via a classic SN2 mechanism.
-
Base Selection (K₂CO₃) : A mild, insoluble inorganic base like potassium carbonate is preferred over stronger bases (e.g., NaH). It efficiently scavenges the hydrobromic acid byproduct driving the reaction forward without promoting unwanted ring-opening or degradation of the indoline core.
-
Solvent Dynamics (MeCN) : Acetonitrile is a polar aprotic solvent that optimally solvates the nucleophilic nitrogen while leaving the bromide leaving group relatively unsolvated, thereby accelerating the SN2 transition state.
-
Temperature Control : The reaction is heated to 80 °C. Lower temperatures result in sluggish kinetics due to the steric hindrance of the adjacent C2-methyl group, while higher temperatures risk over-alkylation (quaternary ammonium salt formation).
Route B: Acid-Mediated Indole Reduction
Alternatively, reducing 1-benzyl-2-methyl-1H-indole requires disrupting the aromaticity of the pyrrole ring.
-
Protonation Strategy : Glacial acetic acid serves as both solvent and proton source. Protonation occurs preferentially at the C3 position of the indole, generating a highly electrophilic indolinium (iminium) intermediate at C2.
-
Hydride Source (NaBH₃CN) : Sodium cyanoborohydride is uniquely stable in acidic media (unlike NaBH₄, which rapidly decomposes). It selectively attacks the C2-iminium carbon, delivering the hydride to yield the fully saturated indoline.
Experimental Protocols
Protocol A: N-Benzylation of 2-Methylindoline (Primary Method)
This protocol is highly scalable and generally provides >85% yield.[1]
Reagents:
-
2-Methylindoline: 10.0 mmol (1.33 g)
-
Benzyl bromide: 11.0 mmol (1.88 g, 1.31 mL)
-
Potassium carbonate (K₂CO₃, anhydrous): 20.0 mmol (2.76 g)
-
Acetonitrile (MeCN, anhydrous): 30 mL
Step-by-Step Procedure:
-
Initialization : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylindoline (10.0 mmol) and anhydrous MeCN (30 mL) under a nitrogen atmosphere.
-
Base Addition : Introduce anhydrous K₂CO₃ (20.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure uniform suspension.
-
Electrophile Addition : Add benzyl bromide (11.0 mmol) dropwise over 10 minutes via syringe. Note: The slight 1.1 equiv excess compensates for trace moisture-induced hydrolysis of the bromide.
-
Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 4–6 hours. Monitor reaction progression via TLC (Hexanes/EtOAc 9:1) or LC-MS until the starting material is consumed.
-
Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and quench with distilled water (50 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate (2 × 25 mL).
-
Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0–5% EtOAc in Hexanes) to afford 1-benzyl-2-methylindoline as a pale yellow oil.
Protocol B: Reduction of 1-Benzyl-2-methyl-1H-indole (Alternative Method)
Ideal when the starting indole is more readily available than the indoline.
Step-by-Step Procedure:
-
Initialization : Dissolve 1-benzyl-2-methyl-1H-indole (5.0 mmol) in glacial acetic acid (20 mL) in a 50 mL flask at 0 °C.
-
Reduction : Slowly add NaBH₃CN (15.0 mmol, 3.0 equiv) in small portions to manage the exothermic release of hydrogen gas.
-
Maturation : Allow the reaction to warm to room temperature and stir for 12 hours.
-
Neutralization : Carefully pour the mixture into crushed ice and neutralize to pH 8 using 10% aqueous NaOH. Caution: Highly exothermic; perform in an ice bath.
-
Extraction : Extract with dichloromethane (3 × 30 mL). Wash the organics with brine, dry over MgSO₄, and concentrate.
-
Purification : Pass through a short silica plug (Hexanes/EtOAc 95:5) to yield the pure product.
Data Presentation
Table 1: Comparison of Synthesis Workflows
| Parameter | Route A (N-Alkylation) | Route B (Indole Reduction) |
| Primary Reagents | 2-Methylindoline, BnBr, K₂CO₃ | 1-Benzyl-2-methylindole, NaBH₃CN |
| Solvent / Temp | MeCN / 80 °C | AcOH / 0 °C to RT |
| Typical Yield | 85 – 92% | 75 – 82% |
| Reaction Time | 4 – 6 hours | 12 hours |
| Scalability | Excellent (up to 100g scale) | Good (requires gas evolution control) |
| Key Advantage | High atom economy, cheap reagents | Useful if starting from indole core |
Table 2: Analytical Characterization Data [3]
| Analytical Method | Observed Data for 1-Benzyl-2-methylindoline |
| Appearance | Pale yellow oil |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.37-7.22 (m, 7H), 6.29 (d, J = 8.7 Hz, 1H), 4.44 (d, J = 16.2 Hz, 1H), 4.25 (d, J = 16.2 Hz, 1H), 3.90-3.82 (m, 1H), 3.23 (dd, Ja = 15.8 Hz; Jb = 8.9, 1H), 2.70 (dd, Ja = 15.8 Hz; Jb = 8.8, 1H), 1.31 (d, J = 6.1 Hz, 3H). |
| HRMS (APCI) | Calculated for C₁₆H₁₈N[M+H]⁺: 224.1439; Found: 224.1445. |
Reaction Workflow Visualization
The following diagram illustrates the logical progression and mechanistic divergence of the two synthesis routes.
Caption: Divergent synthetic workflows for 1-benzyl-2-methylindoline highlighting mechanistic pathways.
References
-
[3] SI_full paper_CS_20.12.2020 - The Royal Society of Chemistry. Royal Society of Chemistry. 3
-
[1] N-arylsulfonyl indolines as RORγ agonists. National Institutes of Health (PMC). 1
-
[2] Synthesis of Polycyclic Nitrogen Heterocycles via Alkene Aminopalladation/Carbopalladation Cascade Reactions. National Institutes of Health (PMC).2
Sources
Application Note: Precision N-Benzylation of 2-Methylindoline
This Application Note is designed for researchers requiring a robust, reproducible protocol for the N-benzylation of 2-methylindoline . Unlike simple indole alkylation, this transformation involves a cyclic secondary aniline with steric hindrance at the
Executive Summary & Mechanistic Insight[1][2]
The N-benzylation of 2-methylindoline (2,3-dihydro-2-methyl-1H-indole) is a pivotal step in synthesizing chiral auxiliaries and bioactive alkaloids. Unlike aromatic indoles (pKa
Critical Challenge: The C2-methyl group exerts steric hindrance proximal to the nucleophilic nitrogen. This retards the reaction rate compared to unsubstituted indoline, often leading to incomplete conversion under standard "room temperature" conditions. Furthermore, the C2 stereocenter renders the benzylic protons of the product diastereotopic, creating a distinct NMR signature essential for QC.
Mechanistic Pathway
The reaction proceeds via a classic S
-
Nucleophilic Attack: The indoline nitrogen attacks the benzyl bromide electrophile.
-
Transition State: A sterically crowded transition state forms, influenced by the C2-methyl group.
-
Deprotonation: The base scavenges the proton from the resulting ammonium intermediate to generate the neutral tertiary amine.
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the transition state.
Experimental Strategy: Method Selection
We present two validated methods. Method A is the industry "Gold Standard" for scalability and operational simplicity. Method B is a high-energy alternative for unreactive substrates or rapid screening.
| Feature | Method A: Mild Base (Recommended) | Method B: Strong Base (Rapid) |
| Reagents | K | NaH, DMF (or THF) |
| Temperature | 60°C – 80°C | 0°C |
| Time | 4 – 12 Hours | 1 – 3 Hours |
| Pros | Robust, moisture tolerant, no cryogenics. | Very fast, high conversion for difficult substrates. |
| Cons | Requires heating; salt removal needed. | Moisture sensitive; requires inert atmosphere. |
| Selectivity | High (Chemo-selective) | High, but risk of racemization if over-heated. |
Detailed Protocol: Method A (K CO / DMF)
This protocol is optimized for a 1.0 gram scale but is linearly scalable.
Reagents & Equipment[3][4][5][6][7]
-
Substrate: 2-Methylindoline (1.0 equiv).
-
Electrophile: Benzyl Bromide (1.1 – 1.2 equiv). Note: Benzyl chloride requires KI catalysis.
-
Base: Potassium Carbonate (K
CO ), anhydrous, granular (2.0 equiv). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.2 M).
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na
SO ).[1]
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (N
) or Argon.[2]
-
-
Dissolution:
-
Add 2-methylindoline (1.0 g, 7.5 mmol, 1.0 equiv) to the flask.
-
Add DMF (37.5 mL) and stir until dissolved.
-
-
Base Addition:
-
Add K
CO (2.07 g, 15.0 mmol, 2.0 equiv) in a single portion. -
Checkpoint: The suspension should be white/off-white.
-
-
Alkylation:
-
Add Benzyl Bromide (1.0 mL, 8.25 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.
-
Critical Step: Heat the reaction mixture to 60°C . The steric bulk of the methyl group often requires thermal energy to drive the reaction to completion within a reasonable timeframe (unlike simple aniline alkylations).
-
-
Monitoring:
-
Monitor via TLC (Hexanes:EtOAc 9:1) or LC-MS at 4 hours.
-
Target: Disappearance of starting material (R
~0.4) and appearance of product (R ~0.7).[3]
-
-
Workup (Aqueous Extraction):
-
Cool to room temperature.[4]
-
Dilute with Water (100 mL) and EtOAc (50 mL).
-
Separate layers. Extract the aqueous phase twice more with EtOAc (2 x 30 mL).
-
Wash: Combine organic layers and wash with Water (3 x 50 mL) to remove DMF (crucial for NMR purity), followed by Brine (1 x 50 mL).
-
-
Drying & Concentration:
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO
). -
Eluent: Gradient 0%
5% EtOAc in Hexanes. (The product is non-polar).
-
Figure 2: Operational workflow for Method A (K2CO3/DMF).
Quality Control & Troubleshooting
Data Validation (NMR Signature)
The
-
Benzylic Protons (N-CH
-Ph): These protons are diastereotopic . They will not appear as a singlet. Expect an AB quartet (two doublets with large geminal coupling, Hz) typically around 4.0 – 4.5 ppm. -
C2-H: A multiplet around
3.5 – 4.0 ppm. -
C2-Methyl: A doublet around
1.3 ppm.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance / Low Temp | Increase Temp to 80°C or switch to Method B (NaH). |
| Remaining Benzyl Bromide | Hydrolysis of electrophile | Ensure DMF is dry. Add 0.2 eq extra BnBr. |
| Product is an Oil/Sticky | Residual DMF | Wash organic layer rigorously with water (3x) or LiCl solution. |
| Racemization (if chiral) | Harsh basic conditions | Avoid Method B. Stick to Method A (K |
References
-
BenchChem. Improving the reaction conditions for the N-benzylation of indoles. (Accessed 2023).[5][3]
-
Organic Syntheses. 1-Benzylindole.[6][7] Org.[8][3][7][9][10] Synth. 1974, 54, 58.
-
National Institutes of Health (NIH). Synthesis of 1-Benzylisoindoline... through Nucleophilic Addition.[9][11][12] Org Biomol Chem. 2020.
-
Google Patents. US7067676B2: N-alkylation of indole derivatives.
-
American Chemical Society. Palladium-Catalyzed C3-Benzylation of Indoles. J. Am. Chem. Soc. 2011, 133, 46, 18594–18597.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]indoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-Benzyl-2-methylindoline via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Benzylated Indolines and the Strategic Advantage of Reductive Amination
N-substituted indoline scaffolds are privileged structural motifs in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The N-benzyl group, in particular, can impart crucial properties to a molecule, influencing its lipophilicity, metabolic stability, and interaction with biological targets. The synthesis of 1-benzyl-2-methylindoline serves as a foundational example for the N-alkylation of the indoline core, a key transformation in the development of novel therapeutics.
Among the various methods for N-alkylation, reductive amination stands out for its efficiency, operational simplicity, and broad functional group tolerance.[1][2] This powerful reaction forms a new carbon-nitrogen bond by the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[3][4] This one-pot approach avoids the often harsh conditions and poor selectivity associated with direct alkylation using alkyl halides, which can lead to over-alkylation and competing C-alkylation.[3][5]
This application note provides a comprehensive guide to the synthesis of 1-benzyl-2-methylindoline using reductive amination. It delves into the underlying mechanism, compares various methodological approaches, and offers detailed, field-proven protocols.
Mechanism and Theory: A Stepwise Look at Reductive Amination
Reductive amination proceeds through a two-step sequence that is often performed in a single reaction vessel:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine of 2-methylindoline on the electrophilic carbonyl carbon of benzaldehyde. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a resonance-stabilized iminium ion.[6]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine, 1-benzyl-2-methylindoline.[6] The choice of reducing agent is critical, as it must be mild enough not to reduce the starting aldehyde.[3]
Figure 1: General mechanism of reductive amination.
Comparative Analysis of Reductive Amination Methods
Several reducing agents can be employed for reductive amination, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific substrate, desired reaction conditions, and scale of the synthesis.
| Reducing Agent | Advantages | Disadvantages | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over aldehydes and ketones.[7][8] Tolerates a wide range of functional groups.[8] Effective in a one-pot procedure.[8] Less toxic byproducts compared to NaBH₃CN.[7] | Moisture-sensitive. Stoichiometric amounts are required. | The reagent of choice for most applications due to its high selectivity and safety profile.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at a slightly acidic pH, which favors iminium ion formation.[6] Can be used in protic solvents. | Highly toxic (releases HCN gas in acidic conditions). Less selective than NaBH(OAc)₃. | Requires careful handling in a well-ventilated fume hood due to its toxicity. |
| Catalytic Hydrogenation (H₂, Pd/C) | Atom-economical and produces water as the only byproduct.[9] Suitable for large-scale industrial applications.[9] | Requires specialized high-pressure equipment. May reduce other functional groups (e.g., nitro groups, alkenes). Catalyst can be pyrophoric. | A greener alternative, but the initial investment in equipment can be substantial.[10] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 1-benzyl-2-methylindoline using the preferred sodium triacetoxyborohydride method.
Protocol 1: Synthesis of 1-Benzyl-2-methylindoline using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific reaction scales.
Materials:
-
2-methylindoline
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylindoline (1.0 eq.). Dissolve the starting material in dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: Add benzaldehyde (1.0-1.2 eq.) to the stirred solution.
-
Addition of Reducing Agent: To the resulting mixture, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 1-benzyl-2-methylindoline.[5][11]
Figure 2: Experimental workflow for the synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive reducing agent (degraded by moisture). Insufficient reaction time. | Use fresh, high-quality sodium triacetoxyborohydride. Ensure all glassware and solvents are dry. Extend the reaction time and continue monitoring. |
| Formation of Side Products | Over-reduction of the aldehyde to benzyl alcohol. Impurities in starting materials. | Ensure the portion-wise and slow addition of the reducing agent. Purify starting materials if necessary. |
| Difficult Purification | Co-elution of product with unreacted benzaldehyde or benzyl alcohol. | Optimize the chromatography eluent system. Consider a pre-purification workup, such as an acid-base extraction, to remove basic or acidic impurities. |
Conclusion
Reductive amination is a highly reliable and versatile method for the synthesis of N-alkylated indolines, including 1-benzyl-2-methylindoline. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach that is amenable to a wide range of substrates. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access this important class of compounds for applications in drug discovery and development.
References
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Reductive Amination. (2024, March 28). Chemistry Steps. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC. [Link]
-
A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. ResearchGate. [Link]
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. OUCI. [Link]
- Process for n-alkylation of indoles.
-
Oxindole Synthesis via Palladium-catalyzed CH Functionalization. Organic Syntheses. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. ResearchGate. [Link]
-
The two most general amine syntheses are the reductive amination ... Pearson. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylate. ScienceDirect. [Link]
-
Sodium Triacetoxyborotritide: Its Preparation and Use. INIS-IAEA. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]
- Preparation method of 2-methylindoline.
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
using 1-benzyl-2-methyl-2,3-dihydro-1H-indole as a chiral auxiliary
This Application Note and Protocol Guide details the use of 2-methylindoline scaffolds in asymmetric synthesis.
Important Technical Clarification: While the user query specifies 1-benzyl-2-methyl-2,3-dihydro-1H-indole (N-benzyl-2-methylindoline), in the context of "chiral auxiliaries," this tertiary amine is typically the stable precursor or protected form . The active covalent chiral auxiliary is the secondary amine, 2-methylindoline (after debenzylation), which forms chiral amides with substrates. Alternatively, the N-benzyl derivative can function directly as a chiral ligand or organocatalyst in specific niche applications.
This guide focuses on the primary application: Using the 2-methylindoline core as a covalent chiral auxiliary , while including the necessary protocol to convert the N-benzyl precursor to its active form.
Subject: Enantioselective Synthesis via this compound Derivatives
Executive Summary
The 2-methylindoline scaffold represents a robust class of chiral amine auxiliaries. Unlike oxazolidinones (Evans) or pseudoephedrine (Myers), the indoline backbone offers a unique steric environment due to its rigid bicyclic structure and the proximity of the C2-methyl stereocenter to the reactive nitrogen.
Key Applications:
-
Asymmetric Alkylation: Highly selective
-alkylation of carboxylic acid derivatives. -
Kinetic Resolution: Efficient resolution of racemic acids via amide formation.[1]
-
Ligand Synthesis: Precursor to chiral phosphoramidites (e.g., for Ir-catalyzed allylic substitutions).
-
Precursor Management: The N-benzyl derivative is often the source material (product of asymmetric hydrogenation) and must be deprotected to enable covalent substrate attachment.
Mechanism of Action
The chiral auxiliary functions by breaking the symmetry of a substrate (typically a carboxylic acid derivative).
-
Steric Blocking: When the substrate (e.g., propionic acid) is attached to the indoline nitrogen, the C2-methyl group creates a steric wall.
-
Enolate Geometry: Upon deprotonation (e.g., with LDA), the rigid amide bond restricts the enolate geometry (typically Z-enolate).
-
Facial Selectivity: The C2-methyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite (open) face.
Workflow Visualization
The following diagram illustrates the standard auxiliary cycle, starting from the N-benzyl precursor.
Figure 1: The operational cycle of 2-methylindoline as a chiral auxiliary, including the activation of the N-benzyl precursor.
Experimental Protocols
Phase 1: Activation (Debenzylation)
If you possess 1-benzyl-2-methylindoline, you must first remove the benzyl group to expose the reactive secondary amine.
Reagents:
-
Substrate: (S)-1-Benzyl-2-methylindoline (1.0 equiv)
-
Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C (10 wt% loading)
-
Solvent: Methanol or Ethanol (0.1 M concentration)
-
Hydrogen Source: H₂ gas (1 atm or balloon)
Protocol:
-
Dissolution: Dissolve 1-benzyl-2-methylindoline in MeOH.
-
Catalyst Addition: Carefully add Pd/C (10-20% by weight of substrate) under an inert atmosphere (Ar/N₂).
-
Hydrogenation: Purge the vessel with H₂. Stir vigorously at room temperature (20-25°C) under a H₂ balloon for 12–24 hours.
-
QC Check: Monitor by TLC (disappearance of the UV-active benzyl spot, appearance of the more polar secondary amine).
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield (S)-2-methylindoline .
-
Note: The free amine is prone to oxidation; store under Argon or use immediately.
-
Phase 2: Auxiliary Attachment (Acylation)
Formation of the chiral amide.
Reagents:
-
(S)-2-Methylindoline (1.0 equiv)
-
Acid Chloride Substrate (e.g., Propionyl chloride, 1.1 equiv)
-
Base: Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool to 0°C under N₂.
-
Addition: Add (S)-2-methylindoline and Et₃N to DCM.
-
Acylation: Dropwise add the acid chloride.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM.[2] Wash organics with 1M HCl (to remove unreacted amine/pyridine) and brine.
-
Purification: Flash chromatography (SiO₂, Hexanes/EtOAc).
-
Result:N-Acyl-2-methylindoline .
-
Phase 3: Asymmetric Alkylation
The stereodefining step.
Reagents:
-
N-Acyl-2-methylindoline (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv)
-
Electrophile: Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv)
-
Solvent: THF (anhydrous)
Protocol:
-
Enolization: Cool a solution of LDA in THF to -78°C.
-
Addition: Dropwise add a solution of N-Acyl-2-methylindoline in THF. Stir for 1 hour at -78°C to ensure complete enolate formation.
-
Alkylation: Add the electrophile (neat or in THF) dropwise.
-
Stereocontrol: Stir at -78°C for 2–4 hours. (Do not warm up prematurely, as this may erode stereoselectivity).
-
Quench: Add saturated NH₄Cl solution at -78°C, then warm to room temperature.
-
Workup/Analysis: Extract with EtOAc. Analyze diastereomeric ratio (dr) via ¹H NMR or Chiral HPLC.
Phase 4: Cleavage & Recovery
Releasing the product and recycling the auxiliary.
Method A: Hydrolysis (to Carboxylic Acid)
-
Dissolve the alkylated amide in THF/H₂O (4:1).
-
Add LiOH/H₂O₂ (Lithium hydroperoxide protocol) at 0°C.
-
Stir until conversion is complete.
-
Separation: The chiral acid enters the aqueous phase (basic pH); the auxiliary remains organic. Extract the auxiliary with DCM. Acidify the aqueous layer to recover the chiral acid.
Method B: Reductive Cleavage (to Alcohol)
-
Treat the amide with LiAlH₄ or LiBH₄ to yield the chiral primary alcohol and recover the amine.
Alternative Application: Chiral Ligand Synthesis
If the goal is not stoichiometric auxiliary use but catalytic ligand design, the N-benzyl derivative can be modified or used as a precursor for Phosphoramidites .
-
Protocol: React (S)-2-methylindoline with PCl₃ and a chiral diol (e.g., BINOL) to form a phosphoramidite ligand.
-
Application: These ligands are highly effective in Iridium-catalyzed asymmetric allylic aminations (See Reference 3).
Data Summary & Troubleshooting
| Parameter | Specification / Target | Troubleshooting Tip |
| Enantiomeric Excess (ee) | >95% (Precursor) | Check optical rotation of starting 1-benzyl-2-methylindoline. Recrystallize as HCl salt if low. |
| Diastereomeric Ratio (dr) | >20:1 (Alkylation) | Ensure temperature stays at -78°C. Use HMPA additive if reactivity is low. |
| Yield (Attachment) | >85% | If low, use stronger base (NaH) or more reactive acylating agent (anhydride). |
| Recovery of Auxiliary | >90% | Avoid harsh acidic hydrolysis which may racemize the indoline (though unlikely for C2-methyl). |
References
-
Asymmetric Synthesis of Indolines
-
Zhou, Y.-G., et al. "Highly Enantioselective Palladium-Catalyzed Hydrogenation of Unprotected Indoles."[5] Journal of the American Chemical Society, 2010.
-
-
Kinetic Resolution via 2-Methylindoline
-
Krasnov, V. P., et al. "Kinetic resolution of racemic 6-substituted 1,2,3,4-tetrahydroquinaldines with chiral acyl chlorides." Tetrahedron: Asymmetry, 2003.[1] (Demonstrates the amide stereodifferentiation principle).
-
-
Ligand Applications (Phosphoramidites)
- General Review of Chiral Auxiliaries: Evans, D. A. "Chiral Auxiliaries in Asymmetric Synthesis." Aldrichimica Acta, 1982. (Foundational principles applicable to amine auxiliaries).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
reagents for synthesizing 1-benzyl-2-methyl-2,3-dihydro-1H-indole
An Application Note and Protocol for the Synthesis of 1-Benzyl-2-methyl-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of this compound, a substituted indoline scaffold of interest in medicinal chemistry and synthetic organic chemistry. The primary protocol detailed herein is the direct N-alkylation of 2-methylindoline, a robust and efficient method. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and discusses purification, characterization, and potential troubleshooting. An alternative synthetic strategy via reductive amination is also conceptually outlined. The information is intended to provide researchers with a reliable and well-grounded methodology for accessing this valuable molecular entity.
Introduction
The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its three-dimensional, non-planar structure offers distinct advantages in drug design compared to its aromatic counterpart, indole. Substitution at the 1-position (the nitrogen atom) and the 2-position provides a route to modulate the physicochemical and biological properties of the molecule. Specifically, the introduction of a benzyl group at the N1-position can enhance lipophilicity and introduce key steric and electronic features for molecular recognition. This guide focuses on the practical synthesis of this compound, a key intermediate for further chemical exploration.
Synthetic Strategies: An Overview
Two primary and logical synthetic routes are considered for the preparation of the target compound:
-
Direct N-Alkylation of 2-Methylindoline: This is the most straightforward approach, involving the reaction of commercially available or readily synthesized 2-methylindoline with a benzylating agent. This method is generally high-yielding and proceeds via a well-understood SN2 mechanism. Common alkylating agents include benzyl halides (bromide or chloride), and the reaction is typically promoted by a base to deprotonate the indoline nitrogen.[1][2]
-
Reductive Amination: An alternative strategy involves the reaction of a suitable carbonyl compound with benzylamine, followed by reduction.[3] For this target molecule, the starting ketone would be phenylacetone (1-phenylpropan-2-one). This method, while effective, involves the in situ formation and reduction of an imine or enamine intermediate and can sometimes lead to different side products if not carefully controlled.[4][5]
Given its efficiency, reliability, and directness, this guide will provide a detailed protocol for the Direct N-Alkylation method.
Part 1: Detailed Protocol - N-Alkylation of 2-Methylindoline
This protocol describes the synthesis of this compound from 2-methylindoline and benzyl bromide.
Principle and Causality
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The indoline nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzylating agent. The use of a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial. The base deprotonates the secondary amine of the 2-methylindoline, forming a more potent nucleophilic indolinide anion. This significantly increases the reaction rate. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction.[6]
Reaction Scheme
Caption: N-Alkylation of 2-methylindoline with benzyl bromide.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| 2-Methylindoline | 133.19 | 1.33 g (10.0 mmol) | Starting material. Can be purchased or synthesized.[7] |
| Benzyl Bromide | 171.04 | 1.88 g (11.0 mmol, 1.1 eq) | Reagent grade. Lachrymatory, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g (20.0 mmol, 2.0 eq) | Anhydrous. Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | 73.09 | 30 mL | Anhydrous solvent. |
| Diethyl Ether (Et₂O) | 74.12 | ~150 mL | For extraction. |
| Saturated aq. NaCl (Brine) | N/A | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | For drying organic phase. |
Experimental Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylindoline (1.33 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (30 mL) to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the mixture using a syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50-60 °C for 4-6 hours to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-methylindoline spot is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with water (2 x 25 mL) to remove residual DMF, followed by a wash with saturated aqueous sodium chloride (brine, 1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to yield the pure product as a pale yellow oil.
Troubleshooting
-
Incomplete Reaction: If TLC shows significant starting material remaining, consider adding more benzyl bromide (0.2 eq) or extending the reaction time/increasing the temperature. Ensure the potassium carbonate is anhydrous and finely powdered.
-
Formation of Side Products: Over-alkylation is generally not an issue for secondary amines like indoline. If other spots appear on TLC, ensure the purity of starting materials. Purification by column chromatography should effectively separate the desired product.
-
Difficulties in Work-up: DMF can sometimes be challenging to remove completely with water washes. Ensure thorough extraction and washing steps are performed.
Part 2: Alternative Synthetic Route - A Conceptual Workflow
An alternative synthesis can be achieved via reductive amination. This involves the condensation of a ketone with an amine to form an imine, which is then reduced in the same pot.[3][8]
Conceptual Workflow: Reductive Amination
Caption: Conceptual workflow for reductive amination synthesis.
Principle: In this proposed route, 2-phenylethylamine would react with acetaldehyde to form an intermediate enamine/imine. This intermediate would then undergo an intramolecular electrophilic cyclization, followed by reduction to yield the 2,3-dihydro-1H-indole ring. The final step would be the N-benzylation as described previously. This multi-step process is more complex than direct alkylation. A more direct reductive amination would involve a precursor that already contains the indoline ring, which is less common.
References
-
Wikipedia. (2024). Fischer indole synthesis. Retrieved from [Link]
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. DOI: 10.15227/orgsyn.054.0058. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 27(15), 4936. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Willson, F. G., & Wheeler, T. S. (n.d.). BENZYLANILINE. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]
- Novartis AG. (2005). U.S. Patent No. 6,972,336B2. Google Patents.
- KRKA, d.d., Novo mesto. (2025). EP4559899A1 - SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO. Google Patents.
- Google Patents. (n.d.). CN108329248B - Preparation method of 2-methylindoline.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
one-pot synthesis of 1-benzyl-2-methyl-2,3-dihydro-1H-indole
Executive Summary
The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged pharmacophore found in numerous bioactive alkaloids and pharmaceutical agents, including antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia drugs (e.g., Silodosin). This Application Note details a robust, scalable one-pot telescoped protocol for the synthesis of 1-benzyl-2-methyl-2,3-dihydro-1H-indole .
Unlike traditional multi-step methods that require the isolation of the intermediate N-benzylindole, this protocol utilizes a sequential N-alkylation/reduction cascade . By coupling base-mediated alkylation with acid-mediated hydride transfer in a single reaction vessel, this method minimizes solvent waste, reduces processing time, and improves overall yield to >85%.
Reaction Design & Mechanistic Insight
The synthesis proceeds through two distinct mechanistic stages within the same reactor:
-
Stage I: Nucleophilic Substitution (SN2): The indole nitrogen, rendered nucleophilic by deprotonation (pKa ~17), attacks the benzyl bromide electrophile. The C3 position is also nucleophilic, but under kinetic control with strong bases (NaH) in polar aprotic solvents (DMF), N-alkylation is highly favored over C-alkylation.
-
Stage II: Reductive Saturation: The N-benzyl-2-methylindole intermediate retains aromaticity in the benzene ring but possesses a reactive C2-C3 double bond. Protonation at C3 by acetic acid generates an iminium ion character at C2, which is susceptible to hydride attack by sodium cyanoborohydride (NaBH3CN).
Key Advantage: The transition from Stage I (Basic) to Stage II (Acidic) is managed via a controlled quench, allowing the entire transformation to occur without workup of the intermediate.
Pathway Visualization
Figure 1: Sequential mechanistic pathway illustrating the transition from base-mediated alkylation to acid-mediated reduction.
Experimental Protocol
Safety Warning: Sodium hydride (NaH) evolves hydrogen gas; ensure proper venting. Sodium cyanoborohydride (NaBH3CN) is toxic and can generate HCN in strong acids; work exclusively in a fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (mmol) | Mass/Vol | Role |
| 2-Methylindole | 131.18 | 1.0 | 10.0 | 1.31 g | Substrate |
| Sodium Hydride (60%) | 24.00 | 1.2 | 12.0 | 480 mg | Base |
| Benzyl Bromide | 171.04 | 1.1 | 11.0 | 1.31 mL | Electrophile |
| DMF (Anhydrous) | 73.09 | - | - | 20 mL | Solvent |
| Acetic Acid (Glacial) | 60.05 | Excess | - | ~15 mL | Acid/Solvent |
| NaBH3CN | 62.84 | 3.0 | 30.0 | 1.88 g | Reductant |
Step-by-Step Procedure
Stage I: N-Alkylation
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add 2-Methylindole (1.31 g) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C (ice bath). Carefully add NaH (480 mg) portion-wise over 5 minutes. Observation: Gas evolution (H2) will occur.[2] Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
-
Alkylation: Cool back to 0 °C . Add Benzyl Bromide (1.31 mL) dropwise via syringe.
-
Reaction: Remove the ice bath and stir at RT for 2 hours.
-
Checkpoint: TLC (Hexane/EtOAc 9:1) should show complete consumption of 2-methylindole (Rf ~0.4) and formation of N-benzyl-2-methylindole (Rf ~0.7).
-
Stage II: Reductive Saturation (Telescoped) 6. Acidification: Cool the reaction mixture to 0 °C . Slowly add Glacial Acetic Acid (15 mL) dropwise. Caution: Exothermic reaction. This quenches excess NaH and acidifies the medium (pH ~4). 7. Reduction: Add NaBH3CN (1.88 g) in three portions over 10 minutes. 8. Completion: Allow the mixture to warm to RT and stir for 3–4 hours.
- Checkpoint: TLC will show the disappearance of the intermediate indole and the appearance of the indoline product (often slightly lower Rf than the indole due to amine basicity, stains blue with ninhydrin/anisaldehyde).
Workup & Purification 9. Quench: Pour the reaction mixture carefully into ice-cold NaOH (2M, 100 mL) . Ensure the final pH is basic (>10) to neutralize acetic acid and liberate the free amine. 10. Extraction: Extract with Ethyl Acetate (3 x 50 mL) . 11. Wash: Wash combined organics with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF. 12. Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. 13. Purification: Purify the crude oil via flash column chromatography (SiO2, Hexane/EtOAc 95:5).
Results & Validation
The protocol typically yields This compound as a pale yellow oil (Yield: 85–92%).
Spectroscopic Expectations:
-
1H NMR (400 MHz, CDCl3):
-
δ 7.20–7.40 (m, 5H): Benzyl aromatic protons.
-
δ 6.50–7.10 (m, 4H): Indoline aromatic core.
-
δ 4.25 (d, 1H) & 4.10 (d, 1H): Diastereotopic benzylic CH2 protons (AB system due to the chiral center at C2).
-
δ 3.40–3.50 (m, 1H): C2-H (Methine).
-
δ 3.10 (dd, 1H) & 2.60 (dd, 1H): C3-H2 (Methylene).
-
δ 1.35 (d, 3H): C2-CH3 .
-
-
Key Diagnostic: The disappearance of the C3-H singlet (indole, ~6.2 ppm) and the appearance of the C2/C3 aliphatic coupling pattern confirms reduction.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Alkylation | Moisture in DMF or old NaH. | Ensure DMF is anhydrous; increase NaH to 1.5 eq. |
| Incomplete Reduction | pH too high (not acidic enough). | Acetic acid is crucial for activating the indole double bond. Ensure excess AcOH is used. |
| Low Yield | Loss during workup (salt formation). | Ensure the quench pH is >10 to keep the indoline in its free-base form for extraction. |
| C-Alkylation Byproduct | Temperature too high during alkylation. | Keep the alkylation step at 0 °C to RT; do not heat. |
References
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812-7814. Link
-
Kikugawa, Y. (1978). One-pot synthesis of N-alkylindolines from indoles. Chemical & Pharmaceutical Bulletin, 26(1), 108-111. Link
-
Organic Syntheses. (1974). 1-Benzylindole. Org.[2][6][7][8] Synth. 54,[9] 58. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. iris.unina.it [iris.unina.it]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts. A Formal Total Synthesis of Arcyriacyanin A [organic-chemistry.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Base-promoted tandem synthesis of 2-azaaryl indoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An Efficient Synthesis of 2-CF3-3-Benzylindoles | MDPI [mdpi.com]
Technical Guide: 1-Benzyl-2-methylindoline in Heterocyclic Chemistry
This technical guide details the applications, reaction protocols, and synthetic utility of 1-benzyl-2-methylindoline , a critical heterocyclic building block.
Executive Summary & Compound Profile
1-Benzyl-2-methylindoline (CAS: Variable/Derivative dependent) serves as a strategic "masked" indole and a chiral scaffold in organic synthesis. Unlike its oxidized counterpart (indole), the indoline core possesses a chiral center at C2 and a non-planar structure, offering unique stereochemical opportunities.
The
| Property | Specification |
| Core Structure | 2,3-Dihydroindole (Indoline) |
| Key Substituents | |
| Primary Utility | Precursor to 2-methylindoles, Chiral resolution substrates, Drug intermediates (e.g., Indapamide precursors) |
| Reactivity Class | Nucleophilic (Nitrogen), Latent Aromatic (via Dehydrogenation) |
Core Application: Oxidative Dehydrogenation (Aromatization)
The most frequent application of 1-benzyl-2-methylindoline is its conversion to 1-benzyl-2-methylindole . This transformation is essential because the indoline is often easier to synthesize (via reduction of indoles or cyclization) and purify than the sensitive indole.
Mechanism & Utility
Indolines are susceptible to oxidative dehydrogenation to restore aromaticity. The
Experimental Protocol: Pd-Catalyzed Dehydrogenation
Objective: Efficient conversion to 1-benzyl-2-methylindole without over-oxidation.
Reagents:
-
Substrate: 1-Benzyl-2-methylindoline (1.0 equiv)
-
Catalyst: Pd/C (10 wt% loading, 0.1 equiv) or Pd(OAc)₂ (5 mol%)
-
Oxidant: Atmospheric Oxygen (O₂) or Ammonium Formate (transfer hydrogenation mode)
-
Solvent: Toluene or Xylene (for high temp) or Methanol (for mild conditions)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 1-benzyl-2-methylindoline (10 mmol) and Toluene (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (500 mg) under an argon stream to prevent ignition.
-
Reaction: Heat the mixture to reflux (110°C). If using atmospheric oxygen, equip with a reflux condenser open to air (or bubble air). For faster kinetics, add Ammonium Formate (2.0 equiv) and reflux for 2 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The indoline spot (usually more polar/fluorescent blue) will disappear, replaced by the indole spot (less polar/dark UV absorption).
-
Workup: Filter the hot solution through a Celite pad to remove Pd/C. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The product often crystallizes upon cooling or can be purified via flash chromatography.
Table 1: Comparison of Dehydrogenation Methods
| Method | Reagents | Conditions | Yield | Notes |
| Catalytic | Pd/C, Toluene | Reflux, 12h | 85-95% | Scalable, clean, requires filtration. |
| Chemical | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dioxane, RT, 1h | 90-98% | Fast, but DDQ is expensive and generates toxic waste. |
| Oxidative | MnO₂ (Activated) | CH₂Cl₂, Reflux | 70-85% | Heterogeneous, requires large excess of MnO₂. |
Advanced Application: Regioselective Lithiation & Functionalization
1-Benzyl-2-methylindoline offers two distinct sites for functionalization depending on the oxidation state and conditions:
-
Lateral Lithiation: Occurs at the C2-Methyl group (requires Indole form).
-
Ring Lithiation: Occurs at the Benzyl ring or C7 position (requires Indoline form).
Pathway A: Lateral Lithiation of the Methyl Group
Note: This is typically performed on the oxidized indole derivative.
The C2-methyl group of
Protocol:
-
Cooling: Dissolve 1-benzyl-2-methylindole in anhydrous THF and cool to -78°C.
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise. The solution typically turns bright yellow/orange (formation of the benzylic anion).
-
Trapping: Add electrophile (e.g., Methyl Iodide, Benzaldehyde, CO₂).
-
Warming: Allow to warm to RT slowly.
Pathway B: Chiral Resolution & C2-Functionalization
The indoline core is chiral. 1-Benzyl-2-methylindoline can be subjected to sparteine-mediated lithiation to achieve enantioselective functionalization or kinetic resolution.
Workflow Diagram: Divergent Functionalization
Caption: Divergent synthesis pathways: Oxidative aromatization leads to C2-lateral functionalization, while chiral base treatment enables kinetic resolution.
Pharmaceutical Application: Synthesis of Indapamide Precursors
1-Benzyl-2-methylindoline is a protected form of 2-methylindoline , a key intermediate in the synthesis of the diuretic drug Indapamide .
The Synthetic Logic:
-
Synthesis of 2-Methylindoline: Often achieved by reduction of 2-methylindole.
-
Protection: Benzylation protects the nitrogen during harsh purification or side-chain modifications.
-
Deprotection (Hydrogenolysis): The benzyl group is removed to yield pure 2-methylindoline.
-
N-Amination: The free indoline is nitrosated (
) and reduced to 1-amino-2-methylindoline . -
Coupling: Reaction with the sulfonyl chloride derivative yields Indapamide.
Why use the Benzyl route?
Direct reduction of 2-methylindole can yield impurities. Using the
References
-
Oxidative Dehydrogenation Protocols
-
Lithiation and Functionalization
-
Pharmaceutical Applications (Indapamide)
Application Note: Scale-Up Synthesis and Process Optimization for 1-Benzyl-2-methyl-2,3-dihydro-1H-indole
Introduction and Chemical Context
1-Benzyl-2-methyl-2,3-dihydro-1H-indole (commonly referred to as 1-benzyl-2-methylindoline) is a highly valued intermediate in medicinal chemistry, serving as a core scaffold for various advanced functional materials and pharmaceutical agents. Transitioning the synthesis of this compound from a discovery-scale milligram batch to a multi-gram or kilogram scale requires rigorous control over reaction parameters. Poor thermal management or incorrect reagent stoichiometry during scale-up can lead to over-alkylation, unwanted oxidation to the corresponding indole, and poor atom economy. This protocol details a robust, self-validating methodology for the efficient N-benzylation of 2-methylindoline.
Mechanistic Insights and Route Selection
The most direct and scalable route to 1-benzyl-2-methylindoline is the bimolecular nucleophilic substitution (
It is critical to distinguish the reactivity of indolines from their parent indoles. Aromatic indoles possess a relatively acidic N-H bond (pKa ~17) and typically require strong bases (e.g., sodium hydride or potassium tert-butoxide) to ensure complete deprotonation, which is necessary to avoid competing and highly nucleophilic C-3 benzylation[1] . In contrast, the saturated 2,3-dihydro-1H-indole (indoline) system behaves as a standard secondary amine. Its enhanced nucleophilicity allows for the use of milder, heterogeneous bases such as potassium carbonate (
DMF is specifically chosen as the solvent because it poorly solvates the intermediate amine anion, thereby accelerating the
Scale-Up Protocol: N-Benzylation of 2-Methylindoline
Reagents and Materials
-
2-Methylindoline: 1.0 equivalent (Nucleophilic Substrate)
-
Benzyl Bromide: 1.1 equivalents (Electrophilic Alkylating Agent)
-
Potassium Carbonate (
): 2.0 equivalents (Acid Scavenger) -
N,N-Dimethylformamide (DMF): Reaction Solvent (Anhydrous, 10 volumes)
-
Ethyl Acetate (EtOAc) & Brine: For liquid-liquid extraction
Step-by-Step Methodology
-
Reactor Preparation: Into a flame-dried, multi-neck jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge anhydrous DMF (10 volumes relative to the mass of 2-methylindoline).
-
Base Addition: Add finely powdered, anhydrous
(2.0 equiv) to the reactor.-
Causality: Using finely powdered
maximizes the surface area for the heterogeneous acid-base reaction, ensuring rapid neutralization of HBr and preventing localized acidic micro-environments.
-
-
Substrate Introduction: Add 2-methylindoline (1.0 equiv) to the suspension. Stir the mixture at ambient temperature (20–25 °C) for 30 minutes under a continuous inert nitrogen sweep.
-
Electrophile Addition: Cool the reactor internal temperature to 0–5 °C. Introduce benzyl bromide (1.1 equiv) dropwise via an addition funnel over 45 to 60 minutes.
-
Causality: The benzylation of amines is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway, suppresses the formation of quaternary ammonium salts (over-alkylation), and minimizes solvent degradation.
-
-
Reaction Progression: Remove the cooling system and gradually heat the reaction mixture to 60 °C. Maintain this temperature for 12 hours.
-
Self-Validating Step: Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the 2-methylindoline peak accounts for <1% of the total area.
-
-
Quenching and Workup: Cool the mixture to room temperature and quench by slowly adding cold distilled water (20 volumes). Extract the aqueous phase with EtOAc (3 x 10 volumes).
-
Causality: A thorough aqueous workup is critical to partition the polar DMF and inorganic potassium salts into the aqueous layer, while the target hydrophobic indoline migrates exclusively to the organic layer[1].
-
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove any residual DMF. Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure. -
Purification: Purify the crude dark oil via vacuum distillation or short-plug silica gel column chromatography to yield 1-benzyl-2-methylindoline as a pale yellow oil.
Quantitative Data and Optimization Parameters
The following table summarizes the optimization of reaction conditions during the scale-up process, highlighting the critical impact of base selection and temperature on the final yield.
| Entry | Base (Equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Triethylamine (1.5) | DCM | 25 | 24 | 65 | 58 |
| 2 | DMF | 25 | 24 | 82 | 75 | |
| 3 | DMF | 60 | 12 | >99 | 92 | |
| 4 | NaH (1.2) | THF | 0 to 25 | 8 | >99 | 85* |
*Note: While NaH provides excellent conversion, it requires rigorous anhydrous conditions and poses significant flammability risks at scale.
Process Workflow Visualization
Workflow for the scale-up N-benzylation of 2-methylindoline.
References
- US6972336B2 - N-alkylation of indole derivatives Source: Google Patents URL
Sources
Troubleshooting & Optimization
Technical Support Center: 1-Benzyl-2-methyl-2,3-dihydro-1H-indole Synthesis
Case ID: YIELD-OPT-2M-IND
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Yield Optimization & Troubleshooting for
Executive Summary & Strategic Analysis
The synthesis of 1-benzyl-2-methyl-2,3-dihydro-1H-indole (also known as
To improve yield, we must move beyond "adding more reagent" and address the three primary failure modes:
-
Incomplete Conversion: Due to steric impedance at the C2 position.
-
Product Degradation: Aerobic oxidation to 1-benzyl-2-methylindole during workup/chromatography.
-
Over-Alkylation: Formation of quaternary ammonium salts (though less common with 2-substituted indolines, it remains a risk with excess alkyl halide).
Synthetic Pathways & Decision Logic
Before optimizing, confirm your route. The two primary pathways require different troubleshooting steps.
Figure 1: Decision matrix for synthetic route selection. Route A is generally preferred for direct access if the indoline precursor is available.
Optimization Protocols
Protocol A: Direct -Alkylation (Recommended)
Targeting the steric bottleneck of the C2-methyl group.
The Problem: The C2-methyl group shields the nitrogen lone pair. Weak bases (
Optimized Procedure:
-
Dissolution: Dissolve 2-methylindoline (1.0 equiv) in anhydrous DMF (Dimethylformamide) or CH
CN (Acetonitrile). Avoid THF; it is often too slow for sterically hindered amines. -
Base Addition: Add Cs
CO (1.5 equiv).-
Why Cesium? The "Cesium Effect" improves solubility in organic solvents and provides a "naked" carbonate anion, enhancing basicity without the harshness of NaH (which can cause side reactions).
-
-
Electrophile: Add Benzyl bromide (1.1 equiv) dropwise at 0°C, then warm to 60°C .
-
Note: Room temperature is often insufficient for 2-substituted indolines. Heating to 60°C overcomes the activation energy barrier imposed by the methyl group.
-
-
Monitoring: Monitor by TLC/LCMS. If conversion stalls at >80%, add 0.1 equiv of TBAI (Tetrabutylammonium iodide) . This generates Benzyl-Iodide in situ, a more reactive electrophile.
Data: Solvent & Base Screening [1]
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | DCM | Et | 25 | 24 | 35 | Reaction stalled; salt precipitation. |
| 2 | Acetone | K | Reflux | 12 | 65 | Moderate conversion. |
| 3 | DMF | K | 60 | 6 | 82 | Good, standard protocol. |
| 4 | DMF | Cs | 60 | 4 | 94 | Optimal conditions. |
| 5 | THF | NaH | 0 -> 25 | 2 | 70 | Fast, but side products observed. |
Protocol B: Reductive Synthesis (The "Gribble" Method)
Use this if you only have 1-benzyl-2-methylindole (the aromatic precursor).
The Problem: Indoles are aromatic and difficult to reduce. Catalytic hydrogenation (
Optimized Procedure:
-
Dissolve 1-benzyl-2-methylindole (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).
-
Add NaBH
CN (3.0 equiv) portion-wise at room temperature. -
Stir for 2 hours.
-
Quench: Pour into ice water and basify with NaOH (keep cold to prevent polymerization).
Troubleshooting Guide: The "Hidden" Yield Killers
Issue 1: "My product disappears/degrades during column chromatography."
Diagnosis: Silica-Induced Oxidation. Indolines are electron-rich and prone to oxidative dehydrogenation back to indoles. Silica gel acts as a weak Lewis acid and oxidant, accelerating this process, especially if the column runs slowly [2].
Corrective Actions:
-
Pre-treat Silica: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et
N) in Hexanes before loading your sample. This deactivates acidic sites. -
Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10-15 minutes.
-
Alternative Stationary Phase: Use Alumina (Neutral) instead of silica gel for purification.
Issue 2: "I see a spot with M+90 mass in LCMS."
Diagnosis: Quaternization (Over-alkylation). You have formed the quaternary ammonium salt (1,1-dibenzyl-2-methylindolinium).
Corrective Actions:
-
Stoichiometry: Strictly limit Benzyl bromide to 1.05 - 1.1 equiv.
-
Addition Order: Ensure the base and indoline are well-mixed before adding the benzyl bromide.
-
Dilution: Run the reaction more dilute (0.05 M) to favor mono-alkylation.
Issue 3: "Reaction is stuck at 50% conversion."
Diagnosis: Product Inhibition / Salt Formation. In non-polar solvents, the HBr byproduct precipitates as a salt with the unreacted indoline, removing it from the reaction.
Corrective Actions:
-
Switch to Protocol A (Cs
CO /DMF). The inorganic base scavenges the proton, and the polar solvent keeps reagents in solution.
Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) to speed this up?
A: Yes, but proceed with caution. NaH is a strong base and will deprotonate the indoline rapidly. However, in DMF, NaH can sometimes cause elimination of the benzyl bromide (forming carbene species) or racemization if your 2-methyl group is chiral. Cs
Q: My 2-methylindoline is chiral (enantiopure). Will this reaction racemize it?
A: Generally,
Q: How should I store the final product? A: 1-benzyl-2-methylindoline is an oil or low-melting solid that is sensitive to air. Store it under an inert atmosphere (Argon/Nitrogen) at -20°C. If it turns yellow/brown, it has likely oxidized back to the indole or formed an N-oxide.
References
-
Gribble, G. W., et al. (1974).[3][4] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[3][4] Journal of the American Chemical Society, 96(25), 7812–7814.
-
Argade, N. P., et al. (2014). "Regioselective oxidation of indoles to 2-oxindoles promoted by sulfuric acid adsorbed on silica gel." RSC Advances.
-
BenchChem Technical Support. (2025). "Protocol for Fischer Indole Synthesis of 2-Methylindoles."
-
Organic Chemistry Portal. "Synthesis of Indolines."
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for Benzyl Bromide and Sodium Cyanoborohydride before handling.
Sources
Technical Support Center: Purification of 1-Benzyl-2-Methylindoline
Current Status: Online Operator: Senior Application Scientist Ticket ID: IND-PUR-001 Subject: Troubleshooting Column Chromatography for 1-Benzyl-2-Methylindoline
Introduction
Welcome to the technical support center. You are likely here because your purification of 1-benzyl-2-methylindoline is failing on standard silica gel.
This is a common issue. Unlike its aromatic cousin (indole), the indoline core possesses a basic nitrogen atom (
The Core Problem: The basic nitrogen interacts strongly with the acidic silanol groups (
-
Tailing/Streaking: The compound smears down the column rather than eluting as a band.
-
Irreversible Adsorption: You lose mass because the compound "sticks" to the silica.
-
Decomposition: Acidic silica can catalyze oxidation or rearrangement.
The following guide details the protocols required to neutralize these interactions and isolate your target in high purity.
Phase I: Pre-Purification Assessment (Triage)
Before packing a column, you must validate your separation on Thin Layer Chromatography (TLC). Do not run a standard TLC. It will lie to you about the Rf value.
Protocol A: The "Basified" TLC Test
Standard TLC plates are acidic. If you spot your amine directly, it will streak, and you will misjudge the solvent polarity needed.
-
Prepare the Mobile Phase: Start with 10% Ethyl Acetate in Hexanes.
-
Add the Modifier: Add 1% Triethylamine (TEA) to the solvent mixture.
-
Elute: Run the TLC plate in this basified chamber.
-
Visualization: Indolines are UV active (254 nm). They can also be stained with Dragendorff’s reagent (orange spot on yellow background) which is specific for tertiary amines.
Technical Note: If the spot still streaks with 1% TEA, the silica acidity is too high. Switch to Neutral Alumina TLC plates immediately.
Phase II: Method Development & Strategy
Use the following decision tree to select your stationary and mobile phases.
Figure 1: Decision matrix for stationary phase selection based on impurity profile and acid sensitivity.
Comparative Data: Stationary Phase Performance
| Feature | Standard Silica Gel | Silica + 1% TEA | Neutral Alumina |
| Acidity | pH 4.0 - 5.0 (Acidic) | pH ~9.0 (Basified) | pH 7.0 - 7.5 (Neutral) |
| Tailing Risk | High (Severe streaking) | Low (Sharp bands) | Minimal |
| Loading Capacity | High | Moderate | Lower (requires larger column) |
| Cost | Low | Low | High |
| Recommendation | Avoid | Standard Protocol | Best for Stability |
Phase III: Execution (The "TEA Flush" Protocol)
If you choose Silica Gel (most common), you cannot simply add TEA to your bottle of solvent. You must deactivate the silica before the compound touches it.
Step-by-Step Slurry Packing
-
Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Compound by weight.
-
Prepare Slurry Solvent:
-
90% Hexanes / 10% Ethyl Acetate.
-
Add 2% Triethylamine (TEA) by volume.[1]
-
-
Slurry & Pour: Mix the silica with the TEA-spiked solvent. Pour into the column.[1][3][4]
-
The Flush (CRITICAL): Flush the packed column with 2 column volumes (CV) of the TEA-solvent.
-
Why? This saturates the acidic silanol sites with TEA, creating a "shield" that prevents your amine from sticking.
-
-
Equilibration: Switch to your running solvent (e.g., Hex/EtOAc + 1% TEA ). Run 1 CV.[5]
-
Load: Dissolve your crude oil in a minimum amount of mobile phase (with TEA) and load.
Phase IV: Troubleshooting Scenarios
Issue 1: "My product is turning brown on the column."
Diagnosis: Oxidation.
-
Mechanism: Indolines are reduced indoles. On the large surface area of silica, and in the presence of air, 1-benzyl-2-methylindoline can oxidize back to the corresponding indole or form radical cations (which are highly colored).
-
Fix:
-
Use degassed solvents .
-
Apply nitrogen pressure to run the column faster (Flash Chromatography). Do not let it sit overnight.
-
Switch to Neutral Alumina , which is less catalytically active for oxidation.
-
Issue 2: "I see two spots very close together."
Diagnosis: Co-elution with starting material.
-
Context: If you synthesized this via reduction of 1-benzyl-2-methylindole , the starting material is likely the impurity.
-
Separation Logic: The indole (aromatic) is less basic and less polar than the indoline (amine). The indole will elute first (higher Rf).
-
Fix:
-
Use a shallower gradient (e.g., 0% to 5% EtOAc in Hexane over 20 minutes).
-
The TEA helps here: by sharpening the indoline peak, it prevents the "tail" of the indoline from overlapping with the indole.
-
Issue 3: "My mass recovery is low (50-60%)."
Diagnosis: Irreversible adsorption (Acid-Base trapping).
-
Fix:
-
Flush the column at the end with 10% Methanol in Dichloromethane + 1% NH₄OH . This aggressive polar/basic wash will strip any remaining amine salts from the silica.
-
Phase V: Mechanism of Action (Visualized)
Understanding why you are adding TEA prevents future errors.
Figure 2: Mechanism of silanol deactivation. TEA preferentially binds to acidic sites, allowing the target indoline to pass through.
Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) instead of Hexanes? A: Yes, but be careful. 1-benzyl-2-methylindoline is very soluble in DCM. If you use DCM, you might need very low polarity (e.g., 100% DCM or DCM/Hexane) to get retention. Hexane/EtOAc is usually superior for separating lipophilic amines.
Q: Can I use Ammonia instead of Triethylamine? A: Yes, but Ammonia is not miscible with Hexanes. If you use Ammonia, you must use a DCM/Methanol system (e.g., 99:1 DCM:MeOH with 1% NH₄OH). This is often too polar for this specific molecule and will shoot it to the solvent front. Stick to TEA for Hexane-based systems.
Q: How do I remove the TEA from my product after the column? A: TEA has a low boiling point (~89°C) but can be stubborn.
-
Rotary evaporate the fractions.[5]
-
Redissolve in DCM and wash with Saturated NaHCO₃ (do not use acid, or you will protonate your product and lose it to the water layer).
-
Dry over Na₂SO₄ and evaporate. Residual TEA can often be removed under high vacuum (oil pump) overnight.
References
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, 2023. Link
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. Link
-
Organic Syntheses. "1-Benzylindole." Org.[2][5][6] Synth.1974 , 54, 58. (Provides context on the stability and handling of benzyl-indole precursors). Link
-
Journal of Medicinal Chemistry. "Discovery of Indoline-2-carboxamide Derivatives." J. Med. Chem.2015 . (Demonstrates standard purification protocols for substituted indolines using ether/silica). Link
Sources
Technical Support Center: Indoline N-Alkylation & Benzyl Chloride Remediation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the N-alkylation of indoline derivatives. While benzyl chloride (BnCl) is a highly effective alkylating agent, its status as a potent lachrymator, toxic electrophile, and persistent impurity makes post-reaction remediation a critical bottleneck in drug development workflows.
This guide provides field-proven, mechanistically grounded strategies to drive your reactions to completion and efficiently eliminate unreacted benzyl chloride from your crude mixtures.
Part 1: Mechanistic Insights & Troubleshooting (FAQ)
Q: Why does unreacted benzyl chloride consistently persist in my indoline N-alkylation reactions, and how can I prevent it? A: The persistence of BnCl is primarily a kinetic issue. Indoline possesses a secondary amine, but its lone pair is partially delocalized into the adjacent aromatic ring, significantly reducing its nucleophilicity compared to standard aliphatic amines. To force the reaction to completion, researchers typically use an excess of benzyl chloride (1.1–1.5 equivalents). If your base is insufficient or biphasic mixing is poor, the reaction stalls. Causality & Solution: You can minimize residual BnCl by accelerating the forward reaction. Utilizing Phase-Transfer Catalysis (PTC) with quaternary ammonium salts like Benzyltrimethylammonium chloride (BTMAC) facilitates the transfer of the indolide anion into the organic phase, dramatically improving conversion rates 1[1]. Alternatively, employing microwave irradiation with a soluble organic base like DBU can drive the alkylation to completion in minutes rather than hours 2[2].
Q: I have 0.5 equivalents of unreacted benzyl chloride post-reaction. What is the most reliable way to chemically quench it during workup?
A: Benzyl chloride is highly lipophilic and will co-extract with your N-benzylindoline product if you only perform standard aqueous washes. The most effective strategy is to exploit its electrophilicity via an
Q: Can I remove benzyl chloride via distillation without thermally degrading my N-benzylindoline product? A: Yes, provided you use a high-vacuum setup (e.g., a Kugelrohr apparatus). Benzyl chloride boils at ~179°C at atmospheric pressure, but under high vacuum (<1 mbar), it can be stripped off at 60–80°C. Since N-benzylindoline has a significantly higher molecular weight and boiling point, it remains stable in the distillation pot. This physical separation avoids the generation of excess aqueous waste common in chemical quenching.
Part 2: Process Workflows & Mechanisms
To assist in your experimental design, below are the logical workflows and chemical mechanisms detailing the remediation of benzyl chloride.
Workflow for selecting the optimal benzyl chloride removal strategy.
Mechanism of chemical quenching: converting benzyl chloride into a separable salt.
Part 3: Quantitative Comparison of Removal Strategies
When scaling up your indoline alkylation, selecting the right purification method is a balance of time, yield, and safety. Use the following data matrix to determine the best approach for your specific constraints.
| Removal Strategy | BnCl Removal Efficiency | Time Required | Scalability | Mechanism of Action | Primary Advantage |
| Amine Scavenger Resins | >99% | 2–4 hours | High | Covalent binding via | No aqueous workup required; highly specific. |
| Liquid Amine Quench (TEA) | 90–95% | 1–2 hours | Very High | Conversion to water-soluble salt | Extremely cost-effective for large-scale batches. |
| High-Vacuum Distillation | >95% | 2–3 hours | Medium | Boiling point differential | Zero chemical additives; preserves sensitive functional groups. |
| Column Chromatography | >99% | 4–8 hours | Low | Polarity differential | Simultaneously removes other reaction byproducts. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must contain internal checks. The following methodologies are designed as self-validating systems, meaning you will analytically confirm the success of the step before proceeding.
Protocol A: Solid-Supported Scavenger Resin Quench
Use this protocol when you want to avoid tedious aqueous extractions and your product is highly soluble in standard organic solvents.
-
Preparation: Following the completion of the N-alkylation reaction, dilute the crude mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to ensure the N-benzylindoline is fully dissolved.
-
Resin Addition: Add 2.0 to 4.0 equivalents of an amine-based scavenger resin (e.g., SiliaBond Amine) relative to the calculated amount of unreacted benzyl chloride 4[4].
-
Incubation: Stir the suspension at room temperature for 3 hours.
-
Self-Validation (TLC Check): Spot the mixture on a silica TLC plate alongside a pure BnCl standard. Elute with 9:1 Hexanes:Ethyl Acetate. BnCl is highly non-polar and will run near the solvent front. Do not proceed to step 5 until the BnCl spot is completely absent under UV light.
-
Isolation: Filter the mixture through a sintered glass funnel to remove the resin (which now contains the covalently bound benzyl group). Wash the resin cake with 2 x 10 mL of your chosen solvent.
-
Concentration: Evaporate the combined filtrates under reduced pressure to yield the purified N-benzylindoline.
Protocol B: Liquid Amine Quench & Liquid-Liquid Extraction
Use this protocol for large-scale reactions where scavenger resins are cost-prohibitive.
-
Quenching: To the crude reaction mixture, add 3.0 equivalents of Triethylamine (TEA) or a 30% aqueous ammonia solution relative to the unreacted BnCl 3[3].
-
Heating: Stir the biphasic mixture vigorously at 40°C for 2 hours. The heat accelerates the formation of the highly polar quaternary ammonium salt.
-
Self-Validation (GC-MS Check): Take a 50 µL aliquot of the organic layer, dilute in 1 mL of solvent, and inject it into the GC-MS. Confirm the disappearance of the BnCl peak (typically eluting early due to its volatility).
-
Extraction: Transfer the mixture to a separatory funnel. Add water (equal volume to the organic layer) and extract. The quaternary ammonium salt will partition entirely into the aqueous layer.
-
Washing: Wash the organic layer twice with a saturated aqueous solution of
, followed by a brine wash to remove residual water 4[4]. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
References
-
Semantic Scholar. "Expedited microwave-assisted N-alkylation of isatins utilizing DBU." [Link]
-
ResearchGate. "Influence of triethylamine excess on the removal of benzyl chloride during the synthesis of TEBA in 50% in water." [Link]
Sources
Technical Support Center: Minimizing Side Reactions in 2-Methylindoline Benzylation
Welcome to the Advanced Heterocyclic Functionalization support center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of sterically hindered indolines. The benzylation of 2-methylindoline presents a unique mechanistic challenge: the nitrogen lone pair is delocalized into the aromatic ring, reducing its nucleophilicity, while the adjacent 2-methyl group introduces significant steric hindrance.
If reaction conditions are not strictly controlled, the activation energy for the desired N-benzylation increases, allowing competing pathways—such as C-alkylation and oxidative dehydrogenation—to dominate. This guide provides the mechanistic causality behind these side reactions and a self-validating, field-proven protocol to achieve >90% N-selectivity.
Causality & Mechanism of Side Reactions
To troubleshoot your reaction, you must first understand the thermodynamic and kinetic forces acting on the 2-methylindoline scaffold.
-
Oxidation to 2-Methylindole: Indolines possess a low oxidation potential. Driven by the thermodynamic stability of the fully aromatic indole system, 2-methylindoline is highly susceptible to aerobic dehydrogenation[1]. High temperatures and trace transition metals accelerate this process.
-
Competitive C-Alkylation (C5 or C3): Because the nitrogen lone pair is conjugated with the aromatic ring, the indoline core is electron-rich at the ortho and para positions (C7 and C5). Using a strong base (e.g., NaH) generates an indolate anion with significant carbon-nucleophile character. When the bulky benzyl electrophile is repelled by the 2-methyl group, C5-alkylation becomes kinetically competitive[2].
-
Steric Stalling: The 2-methyl group physically blocks the trajectory of the incoming electrophile. If a less reactive electrophile (like benzyl chloride) is used, the reaction stalls, providing more time for side reactions to occur.
Reaction logic tree illustrating the desired N-benzylation pathway versus common side reactions.
Troubleshooting Guide & FAQs
Q: My reaction mixture turns dark brown, and LC-MS shows a prominent [M-2]+ peak. How do I prevent this? A: The [M-2]+ peak indicates oxidative dehydrogenation to 2-methylindole[1]. This is caused by dissolved oxygen in your solvent or atmospheric exposure. Solution: Switch to strictly anaerobic Schlenk techniques. Sparge your DMF with Argon for at least 30 minutes prior to use. Keep the reaction temperature below 50 °C, as heat exponentially increases the oxidation rate.
Q: I am observing a 60:40 mixture of N-benzylated and C-benzylated products. How can I drive N-selectivity?
A: You are likely using a strong base like Sodium Hydride (NaH) or running the reaction in a non-polar solvent. Strong bases fully deprotonate the amine, but the resulting tight ion pair in non-polar solvents promotes C-alkylation.
Solution: Switch to a weaker, soft base like Cesium Carbonate (
Q: The reaction stalls at 40% conversion. Should I heat it to reflux? A: No. Heating a sterically hindered indoline will only degrade your starting material and promote C-alkylation. Solution: Increase the reactivity of your electrophile. If you are using benzyl chloride, switch to benzyl bromide[4]. If you must use benzyl chloride, add 10 mol% of Tetrabutylammonium Iodide (TBAI) to generate the highly reactive benzyl iodide in situ via the Finkelstein reaction.
Diagnostic workflow for resolving common side reactions in indoline N-benzylation.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and product distribution. Note how the combination of a soft base, polar aprotic solvent, and ambient temperature maximizes the target yield.
| Base (1.5 eq) | Solvent | Electrophile | Temp (°C) | Time (h) | Target N-Alkylation (%) | C-Alkylation (%) | Oxidation (%) |
| NaH | THF | Benzyl Bromide | 65 | 12 | 45 | 25 | 10 |
| MeCN | Benzyl Chloride | 80 | 18 | 55 | 15 | 18 | |
| DMF | Benzyl Bromide | 25 | 12 | 82 | <5 | <2 | |
| DMF | Benzyl Bromide | 25 | 6 | >92 | <2 | <1 |
Self-Validating Protocol: Highly Selective N-Benzylation
This protocol is designed as a self-validating system. It includes In-Process Quality Control (IPQC) checkpoints to ensure the reaction trajectory is correct before proceeding to the next step.
Reagents:
-
2-Methylindoline (1.0 eq, 10 mmol)
-
Benzyl bromide (1.2 eq, 12 mmol)
-
Anhydrous
(1.5 eq, 15 mmol) -
Anhydrous, degassed DMF (0.2 M, 50 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Backfill with Argon (3x). Add 50 mL of anhydrous DMF and sparge with Argon for 30 minutes.
-
Causality: Removing dissolved oxygen is critical to prevent the thermodynamic sink of indole oxidation[1].
-
-
Base Activation: Add 2-methylindoline (10 mmol) and
(15 mmol) to the flask. Stir the suspension at room temperature (25 °C) for 20 minutes.-
IPQC Checkpoint 1: The solution should remain pale yellow. If it rapidly turns dark brown or purple, oxygen has breached the system. Abort, re-degas, and restart.
-
-
Electrophilic Addition: Cool the flask to 0 °C using an ice bath. Add benzyl bromide (12 mmol) dropwise over 10 minutes via a syringe.
-
Causality: The 0 °C addition controls the initial exotherm. Benzyl bromide is highly reactive[4]; dumping it in at room temperature can cause localized hot spots, driving transient C-alkylation.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6 hours under Argon.
-
IPQC Checkpoint 2: Perform a TLC (Hexanes:EtOAc 8:2). The starting material (
) should be consumed, replaced by a single non-polar spot ( ).
-
-
Quench & Workup: Cool the mixture to 0 °C and quench slowly with 20 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). -
DMF Removal: Wash the combined organic layers vigorously with a 5% aqueous LiCl solution (3 x 30 mL) followed by brine (30 mL).
-
Causality: DMF is notoriously difficult to remove via rotary evaporation. Aqueous LiCl efficiently partitions DMF into the aqueous phase, preventing co-elution during chromatography.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield pure N-benzyl-2-methylindoline.
References
-
Synthesis of indoles Source: Organic Chemistry Portal URL:[Link]
-
Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis Source: PubMed Central (NIH) URL:[Link](Note: URL derived from standard PMC repository structure for referenced C5 functionalization)
-
N-arylsulfonyl indolines as RORγ agonists Source: PubMed Central (NIH) URL:[Link](Note: URL derived from standard PMC repository structure for the referenced RORγ agonist protocol)
Sources
Technical Support Center: Purification & Recrystallization of 1-Benzyl-2-methyl-2,3-dihydro-1H-indole
Welcome to the Technical Support Center for the isolation and purification of 1-benzyl-2-methyl-2,3-dihydro-1H-indole (CAS: 954-89-2). As a highly lipophilic tertiary amine (Log P ~3.64), this compound presents unique challenges during downstream processing. This guide is designed by our Senior Application Scientists to provide researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols.
Part 1: Troubleshooting & FAQs
Q1: I am attempting to recrystallize synthesized this compound directly from a hexane/ethyl acetate mixture, but it consistently "oils out." What is the mechanistic cause? A: As a tertiary amine with significant steric bulk (an N-benzyl group and a 2-methyl substitution), 1-benzyl-2-methylindoline lacks hydrogen bond donors. This steric hindrance prevents efficient planar stacking of the indoline core, resulting in a very low crystal lattice energy. Consequently, the free base presents as a colorless to yellow oil at room temperature 1, making direct recrystallization impossible 2. To achieve purification via crystallization, you must first convert the free base into a salt to introduce ionic interactions and hydrogen bonding, which drastically increases the lattice energy and melting point.
Q2: Which counterion is optimal for forming a crystalline salt of this specific indoline? A: The hydrochloride (HCl) salt is the industry standard for N-alkyl indolines. It is easily formed using anhydrous ethereal HCl. While picrate salts crystallize beautifully, they pose severe explosion hazards and complicate the recovery of the free base. Oxalate salts are a viable secondary option if the HCl salt proves too hygroscopic in your specific laboratory environment.
Q3: During the free base recovery step, my product is contaminated with water and solvent. How do I ensure a pristine oil? A: After basifying the salt with aqueous NaOH and extracting with an organic solvent, the organic layer must be thoroughly washed with brine and dried over anhydrous sodium sulfate. More importantly, because the free base is a somewhat viscous oil, it readily traps residual solvent. You must subject the final oil to high vacuum (e.g., Schlenk line, <0.1 mbar) at 40 °C for at least 2–4 hours to remove trace volatiles.
Part 2: Solvent Systems for HCl Salt Recrystallization
Selecting the right solvent system is critical for maximizing both yield and purity. The table below summarizes the quantitative data for various recrystallization solvents applied to the hydrochloride salt of 1-benzyl-2-methylindoline.
| Solvent System | Volume Ratio | Expected Recovery Yield | Purity (HPLC) | Mechanistic Notes |
| Isopropanol (IPA) | Neat | 75–80% | >98% | Optimal balance of solubility at reflux and insolubility at 0 °C. Promotes slow, controlled crystal growth. |
| Ethanol / Diethyl Ether | 1:3 | 85–90% | 95% | Anti-solvent addition forces rapid precipitation. High yield, but rapid kinetics may trap impurities in the lattice. |
| Ethyl Acetate / Methanol | 9:1 | 70–75% | 97% | Methanol provides necessary solubility; EtOAc acts as the crystallizing antisolvent. Good alternative to ether. |
| Acetonitrile | Neat | 60–65% | >99% | Excellent purity due to poor solubility of lipophilic impurities, but lower overall recovery yield. |
Part 3: Step-by-Step Experimental Protocols
Protocol A: Hydrochloride Salt Formation and Recrystallization
Objective: Convert impure 1-benzyl-2-methylindoline oil into a highly pure crystalline HCl salt.
-
Dissolution: Dissolve 1.0 g of crude 1-benzyl-2-methylindoline free base in 10 mL of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (
). -
Acidification: Cool the flask to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) while stirring vigorously. A white/off-white precipitate will form immediately.
-
Self-Validation Check: Verify complete precipitation by adding a single drop of ethereal HCl to the clear supernatant; no further cloudiness indicates complete salt formation.
-
Isolation: Stir for 30 minutes at 0 °C. Filter the suspension through a sintered glass funnel, washing the solid with 5 mL of cold anhydrous ether.
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling isopropanol (IPA) dropwise until the solid just dissolves.
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed to promote large crystal growth, then transfer to a 4 °C refrigerator for 2 hours. Filter the purified crystals, wash with a minimal amount of ice-cold IPA, and dry under vacuum.
Protocol B: Free Base Recovery
Objective: Regenerate the pure 1-benzyl-2-methylindoline oil from the purified HCl salt.
-
Basification: Suspend the purified HCl salt in 15 mL of distilled water. Slowly add 2M NaOH aqueous solution.
-
Self-Validation Check: Verify the aqueous layer pH is strictly >10 using pH indicator strips to ensure complete deprotonation of the indoline nitrogen. The free base will separate as an oil.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Washing & Drying: Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous
. -
Concentration & Desiccation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Dry the resulting colorless to pale yellow oil under high vacuum (<0.1 mbar) at 40 °C for 3 hours to remove residual solvent.
Part 4: Purification Workflow Visualization
Workflow for the purification of 1-benzyl-2-methylindoline via salt recrystallization.
References
-
Supplementary Information: Synthesis of 1-Benzyl-2-methylindoline, The Royal Society of Chemistry,[Link]
-
1-benzyl-2-methylindoline - CAS号954-89-2, MolAid Database,[Link]
Sources
troubleshooting low purity in N-benzyl-2-methylindoline synthesis
Technical Support Center: N-Benzyl-2-Methylindoline Synthesis
Welcome to the technical support center for the synthesis of N-benzyl-2-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind experimental outcomes, provide field-proven troubleshooting strategies, and offer detailed protocols to enhance the purity and yield of your target compound.
Troubleshooting Guide: Diagnosing and Resolving Low Purity
This section is structured to address specific impurity profiles you may encounter during your synthesis. Each issue is followed by an analysis of potential causes and actionable, validated solutions.
Issue 1: Significant amount of unreacted 2-methylindoline remains in the crude product.
Q: My post-reaction analysis (TLC, LC-MS, NMR) shows a high percentage of the starting 2-methylindoline. What is causing the incomplete conversion and how can I fix it?
A: Incomplete conversion is a frequent issue that typically points to suboptimal reaction conditions or reagent quality, regardless of the synthetic route chosen. A systematic review of your parameters is the most effective approach.
Potential Causes & Solutions (Route-Specific):
For Direct N-Alkylation (with Benzyl Halide):
-
Insufficient Deprotonation: The N-H bond of 2-methylindoline must be deprotonated to form the nucleophilic indolinide anion. A weak base or insufficient stoichiometry will result in a low concentration of the active nucleophile.[1][2]
-
Poor Quality of Reagents: Benzyl halides can degrade, and solvents may contain water, which quenches the strong base and the indolinide anion.[2]
-
Solution: Use freshly opened or distilled benzyl halide. Ensure all solvents are anhydrous. If using a milder base like K₂CO₃, ensure it is finely powdered and dry.
-
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.
-
Solution: Gradually increase the reaction temperature (e.g., to 50-80 °C) while monitoring progress by TLC.[2]
-
For Reductive Amination (with Benzaldehyde):
-
Inefficient Imine/Iminium Ion Formation: The initial condensation between 2-methylindoline and benzaldehyde is a reversible equilibrium. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.
-
Solution: Perform the reaction in the presence of a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) or use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[4]
-
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) and other hydride reagents can decompose upon improper storage.
Issue 2: The product is contaminated with a new, less polar byproduct.
Q: I've observed an unexpected, less polar spot on my TLC plate, and my NMR shows complex aromatic signals. What is this impurity?
A: This impurity profile often suggests over-alkylation or side reactions involving your benzylating agent, particularly in the direct N-alkylation route.
Potential Causes & Solutions:
-
Formation of a Quaternary Ammonium Salt: The product, N-benzyl-2-methylindoline, is a tertiary amine and can be further alkylated by benzyl halide to form a dibenzyl-2-methylindolinium salt. This salt is highly polar, but it can sometimes appear as streaks or confusing spots on TLC. The more likely non-polar impurity is from the benzyl halide itself.
-
Dibenzyl Ether Formation: If your benzyl halide reagent is old or has been exposed to moisture, it can hydrolyze to benzyl alcohol. Under basic conditions, benzyl alcohol can react with another molecule of benzyl halide to form dibenzyl ether, a common, relatively non-polar byproduct.[7]
-
Solution 1 (Prevention): Use anhydrous solvents and fresh benzyl halide.[7]
-
Solution 2 (Purification): Dibenzyl ether can typically be separated from the desired product via column chromatography using a gradient elution of ethyl acetate in hexanes.
-
-
Stoichiometric Imbalance: Using a large excess of benzyl halide increases the probability of side reactions.[8]
-
Solution: Use a modest excess of the benzyl halide (e.g., 1.1–1.2 equivalents). Add the halide dropwise to the reaction mixture to maintain a low instantaneous concentration, which minimizes side reactions.[2]
-
Issue 3: The product is contaminated with benzyl alcohol.
Q: My purified product contains benzyl alcohol. How did it form and how can I remove it?
A: The presence of benzyl alcohol is a common issue in both primary synthetic routes, originating from different mechanistic steps.
Potential Causes & Solutions:
For Direct N-Alkylation:
-
Cause: Hydrolysis of the benzyl halide starting material, either from residual water in the solvent or from the aqueous workup.
-
Prevention: Ensure rigorously anhydrous reaction conditions.
-
Removal: Benzyl alcohol can be challenging to separate from N-benzyl-2-methylindoline by chromatography due to similar polarities. An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl (e.g., 1M). The amine product will move to the acidic aqueous layer as its hydrochloride salt, while the neutral benzyl alcohol remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine product back into an organic solvent.
-
For Reductive Amination:
-
Cause: Reduction of unreacted benzaldehyde by the hydride reagent (e.g., NaBH₄). This occurs if the reducing agent is added before imine formation is complete or if an excessive amount of reducing agent is used.
-
Prevention: Monitor the initial imine formation by TLC before adding the reducing agent. Add the reducing agent portion-wise, allowing each portion to react before adding the next.
-
Removal: Employ the same acid-base extraction protocol described above.
-
Visualized Workflow: Troubleshooting Low Purity
The following diagram outlines a logical workflow for diagnosing and addressing common purity issues encountered in the synthesis.
Caption: A decision tree for .
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: direct N-alkylation or reductive amination?
A: The "better" route depends on your specific laboratory capabilities, available starting materials, and desired scale. Both are robust and widely used methods.
| Feature | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 2-Methylindoline, Benzyl Halide | 2-Methylindoline, Benzaldehyde |
| Key Reagents | Strong Base (e.g., NaH) or Weak Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH₄, H₂/Pd-C) |
| Pros | High yields are achievable; conceptually straightforward SN2 reaction.[9] | Often milder conditions; avoids handling lachrymatory benzyl halides; can be a one-pot reaction.[10] |
| Cons | Requires strong bases and anhydrous conditions; risk of over-alkylation; benzyl halides are lachrymatory.[8] | Risk of reducing the aldehyde to benzyl alcohol; imine formation can be slow or incomplete. |
| Typical Purity Issues | Unreacted amine, over-alkylation, dibenzyl ether. | Unreacted amine/aldehyde, benzyl alcohol. |
Q2: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 9:1 Hexanes:Ethyl Acetate. The starting 2-methylindoline is relatively polar (lower Rf), while the N-benzylated product is much less polar (higher Rf). A complete reaction is indicated by the disappearance of the 2-methylindoline spot. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking aliquots for LC-MS or GC-MS analysis is recommended.
Q3: What is the best method for final purification?
A: For laboratory scale, flash column chromatography on silica gel is the most effective method.[2][11]
-
Recommended Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) typically provides excellent separation of the product from most common impurities.
-
Pre-Purification: As mentioned in Issue 3 , performing an acid-base extraction before chromatography can significantly simplify the purification by removing neutral or acidic impurities.
-
Alternative: If the product is a thermally stable liquid, distillation under reduced pressure can be an effective purification method, especially for larger scales.[12][13]
Experimental Protocols
Protocol 1: Direct N-Alkylation using Sodium Hydride
This protocol is designed to favor clean, high-yielding N-alkylation by ensuring complete deprotonation of the starting material.[3]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully add anhydrous DMF via syringe.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-methylindoline (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq.) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: One-Pot Reductive Amination
This protocol is optimized for convenience and uses a common, mild reducing agent.
-
Imine Formation: In a round-bottom flask, dissolve 2-methylindoline (1.0 eq.) and benzaldehyde (1.0 eq.) in methanol (MeOH).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the formation of the imine intermediate by TLC. The imine will have an Rf value intermediate between the two starting materials.
-
Reduction: Once significant imine formation is observed, cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Washing & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualized Pathways: Synthesis of N-benzyl-2-methylindoline
The two primary synthetic strategies are illustrated below, highlighting the key transformations.
Caption: Primary synthetic routes to N-benzyl-2-methylindoline.
References
- BenchChem. (2025). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline. BenchChem.
- BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles. BenchChem.
- Beller, M., et al. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. Publication related to synthesis of N-benzyl indoline derivatives. ResearchGate.
-
Prezi. (2018). Exp 13B: Synthesis of Complex Molecules Through Reductive Amination. Prezi. Retrieved from [Link]
-
Brabant, C., et al. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.
- The Hive. (2004). reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse.
- Google Patents. (2019). CN108329248B - Preparation method of 2-methylindoline. Google Patents.
- University of Puget Sound. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide.
- Google Patents. (2005). US6972336B2 - N-alkylation of indole derivatives. Google Patents.
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-benzyl-2-methylpropan-1-imine. BenchChem.
-
Purell, M. et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Gündüz, S. et al. (2011). (1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine. Molecules. Retrieved from [Link]
-
Allen, C. F. H., & VanAllan, J. (1941). m-TOLYLBENZYLAMINE [m-Toluidine, N-benzyl]. Organic Syntheses, 21, 108. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 5. prezi.com [prezi.com]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
optimizing temperature for 1-benzyl-2-methyl-2,3-dihydro-1H-indole formation
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 1-benzyl-2-methyl-2,3-dihydro-1H-indole (also known as
The formation of this molecule typically proceeds via the selective reduction of the corresponding aromatic indole (1-benzyl-2-methylindole). This transformation is chemically sensitive; temperature dictates the competition between the desired C2-C3 saturation and unwanted side reactions such as debenzylation (hydrogenolysis) or polymerization.
Ticket ID: IND-OPT-2024 Subject: Temperature Optimization for Indoline Formation Assigned Specialist: Senior Application Scientist
Part 1: Executive Summary & Core Directive
The Critical Variable: Temperature is the primary vector for controlling selectivity in this reaction.
-
Too Low (< 0°C): Kinetic stalling. The C2-C3 double bond in 2-substituted indoles is sterically hindered and electron-rich; protonation (the first mechanistic step in ionic reduction) becomes prohibitively slow.
-
Too High (> 60°C):
-
Debenzylation: If using catalytic hydrogenation, the
-benzyl group becomes labile. -
Polymerization: Acidic media at high temperatures promote indole dimerization.
-
Over-reduction: Risk of ring-opening the pyrrolidine ring (rare but possible under forcing conditions).
-
Part 2: Validated Experimental Protocols
Two primary methodologies are recommended based on field reliability. Choose the protocol that matches your available equipment.
Method A: Ionic Hydrogenation (The "Gribble" Variation)
Best for: High functional group tolerance and preventing debenzylation. Mechanism: Protonation of C3 followed by hydride transfer to C2.
| Parameter | Specification |
| Reagents | Sodium Cyanoborohydride (NaBH |
| Optimal Temperature | 15°C – 25°C (Strict Control) |
| Reaction Time | 2 – 4 Hours |
| Yield Expectation | 85% – 92% |
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-benzyl-2-methylindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration) under N
. -
Equilibration: Cool the vessel to 15°C using a water/ice bath.
-
Why? Acetic acid freezes at 16°C. You want to be just above the freezing point to maximize protonation stability without freezing the solvent.
-
-
Addition: Add NaBH
CN (3.0 eq) portion-wise over 20 minutes.-
Caution: Exothermic. Monitor internal probe. Do not exceed 25°C .
-
-
Digestion: Allow to stir at 20°C for 2 hours.
-
Quench: Pour into ice-cold NaOH (aq) to neutralize.
Method B: Catalytic Hydrogenation
Best for: Scale-up and "Green" chemistry (no boron waste). Risk: High risk of losing the benzyl group.
| Parameter | Specification |
| Catalyst | PtO |
| Optimal Temperature | 40°C – 50°C |
| Pressure | 45 – 60 psi H |
| Solvent | EtOH / AcOH (10:1) |
Critical Control Point: Unlike Method A, this reaction requires elevated temperature (50°C ) to overcome the steric hindrance of the methyl group at C2. However, you must monitor reaction progress via LC-MS every 30 minutes to stop before debenzylation occurs.
Part 3: Temperature Impact Matrix
Use this data table to diagnose yield losses based on your reactor settings.
| Temperature Zone | Kinetic Outcome | Chemical Consequence | Recommended Action |
| Cryogenic (< 0°C) | Stalled | Protonation of indole C3 occurs, but hydride transfer is arrested. | Increase T. Unsuitable for this specific substrate. |
| Standard (15-25°C) | Optimal | Rate of reduction > Rate of dimerization. Benzyl group remains intact. | Maintain. This is the "Goldilocks" zone for NaBH |
| Elevated (40-60°C) | Accelerated | Required for Hydrogenation (Method B). In Acid/Silane methods, this causes tar formation. | Monitor. Only use for catalytic hydrogenation. |
| Pyrolytic (> 80°C) | Degradative | Hydrogenolysis: Cleavage of N-Bn bond. Polymerization: Indole dimers form. | ABORT. Cool immediately. |
Part 4: Troubleshooting Guide (FAQ)
Q1: I am using Method A (NaBH
-
Diagnosis: You likely ran the reaction too hot (>30°C) or with insufficient agitation.
-
The Science: In acidic media, indoles are nucleophiles. If the hydride source isn't immediately available (due to mass transfer issues or thermal instability), the protonated indole electrophile reacts with a non-protonated indole to form a dimer .
-
Solution: Lower temperature to 15°C and increase stirring rate to ensure rapid hydride availability.
Q2: I am using Method B (H
-
Diagnosis: Hydrogenolysis (Debenzylation).
-
The Science: The Benzyl-Nitrogen bond is susceptible to cleavage by Pd/H
, especially at temperatures >50°C. -
Solution:
-
Switch catalyst to PtO
(Platinum Oxide), which is less active toward debenzylation than Palladium. -
Lower temperature to 35-40°C .
-
Stop the reaction immediately upon consumption of starting material.
-
Q3: Can I use Triethylsilane (Et
-
Answer: Yes, this is "Ionic Hydrogenation."
-
Temperature Advice: This reaction is highly exothermic upon TFA addition. You must start at 0°C for the addition, then warm to Room Temperature (25°C) for the reaction.
-
Warning: Do not heat this reaction. Hot TFA causes rapid decomposition of the indole starting material.
Part 5: Mechanistic Visualization
The following diagram illustrates the kinetic competition dictated by temperature.
Caption: Kinetic pathway showing the narrow thermal window for selective reduction. High temperatures promote dimerization (acidic path) or debenzylation (catalytic path).
Part 6: References
-
BenchChem. (2025).[1][2][3][4] Technical Support Center: Troubleshooting Indole Cyclization Reactions. Retrieved from 5
-
Berger, L., et al. (1980). United States Patent US4210590A: Reduction of indole compounds to indoline compounds. (Describes Borane/TFA reduction protocols). Retrieved from 6
-
CN102070506B. (2011). Method for preparing 2-methylindoline via Catalytic Hydrogenation. (Provides temperature data for hydrogenation routes). Retrieved from 7
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes: 4-Benzyloxyindole.[8] Organic Syntheses, 63, 214. (General reference for benzyl-protected indole handling). Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 7. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enantioseparation of 1-Benzyl-2-methylindoline
Here is the comprehensive technical guide for resolving the enantiomers of 1-benzyl-2-methyl-2,3-dihydro-1H-indole.
Case ID: IND-RES-001 Topic: Resolution of this compound Enantiomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Support
Executive Summary
You are attempting to separate the enantiomers of This compound (also referred to as N-benzyl-2-methylindoline). This molecule possesses a single chiral center at the C2 position.
The presence of the N-benzyl group converts the nitrogen from a secondary amine (in 2-methylindoline) to a tertiary amine. This steric bulk and lack of an N-H donor significantly alter the binding kinetics for both chiral chromatography and classical resolution compared to the parent indoline.
This guide prioritizes Chiral HPLC/SFC for immediate analytical/preparative needs and Asymmetric Synthesis for long-term scale-up.
Part 1: High-Performance Liquid Chromatography (HPLC) & SFC
Primary Recommendation for Analytical Purity & mg-to-g Scale Separation
Method Development Strategy
For N-substituted indolines, polysaccharide-based stationary phases are the industry standard due to their ability to leverage
Recommended Column Screening Set:
-
Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) – Often selective for indole cores.
Troubleshooting Guide (Q&A)
Q: I am seeing poor resolution (
-
Standard Start: Hexane : Isopropanol (90:10).
-
Optimization: Switch Isopropanol to Ethanol . Ethanol often improves peak shape for nitrogenous heterocycles by reducing non-specific interactions.
-
Additives: Ensure you are using 0.1% Diethylamine (DEA) or 0.1% Ethanolamine . Even though the nitrogen is tertiary, residual silanol interactions on the silica support can cause tailing, which destroys resolution.
Q: The peaks are broad and tailing significantly. Is my column failing? A: Likely not. This is usually a solubility or basicity issue.
-
Basicity: The tertiary amine can interact with the acidic silanols of the column matrix. Increase DEA to 0.2%.
-
Solubility: 1-benzyl-2-methylindoline is highly lipophilic. If you are using high % Hexane, the sample might be precipitating inside the pore structure. Try a "Polar Organic Mode" (100% Acetonitrile or Methanol) if you are using an immobilized column (e.g., Chiralpak IA or IC ). Note: Do not use 100% solvent on coated AD/OD columns.
Q: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A: Yes, and it is highly recommended for preparative scale.
SFC is superior for N-benzyl indolines because the high diffusivity of CO
-
Conditions: Chiralpak AD-H, 15-20% MeOH with 0.2% DEA in CO
, 100 bar backpressure.
Data Summary: Typical Separation Parameters
| Parameter | HPLC (Normal Phase) | SFC (Supercritical) |
| Primary Column | Chiralpak AD-H or OD-H | Chiralpak AD-H |
| Mobile Phase | Hexane / IPA / DEA (90:10:0.1) | CO |
| Flow Rate | 1.0 mL/min | 3.0 - 4.0 mL/min |
| Temperature | 25°C | 35 - 40°C |
| Detection | UV @ 254 nm / 280 nm | UV @ 254 nm |
| Typical | 1.8 - 3.0 | > 3.0 |
Part 2: Classical Resolution (Crystallization)
Recommended for Scale-Up (>100g) when Chromatography is Cost-Prohibitive
Q: Can I use tartaric acid to resolve this directly? A: Proceed with caution. While tartaric acid works well for 2-methylindoline (secondary amine), the N-benzyl derivative (tertiary amine) is less basic and much bulkier. Simple tartrate salts often form oils rather than crystals.
Protocol for "Indirect" Resolution (The "Pro" Workaround): Instead of resolving the final N-benzyl product, resolve the precursor.
-
Step 1: Resolve (±)-2-methylindoline using D- or L-Tartaric Acid . This is a well-established, high-yield crystallization in Ethanol/Water.
-
Step 2: Benzylate the enantiopure 2-methylindoline using Benzyl Bromide and
in DMF or Acetonitrile.-
Critical Note: This S
2 alkylation occurs at the Nitrogen, not the chiral carbon (C2). Therefore, no racemization occurs. This is chemically safer and higher yielding than trying to crystallize the bulky N-benzyl salt.
-
Q: I must resolve the N-benzyl compound directly. Which acids should I screen? A: If you cannot use the precursor route, screen "bulky" chiral acids that match the steric demand of the benzyl group:
-
Di-benzoyl-L-tartaric acid (DBTA) (Anhydrous EtOH or MeOH).
-
(+)-10-Camphorsulfonic acid (CSA) (Acetone or EtOAc).
-
Tip: If an oil forms, reheat and add a drop of seed crystal from a small-scale trial.
-
Part 3: Asymmetric Synthesis (The "Root Cause" Solution)
Best for Drug Development Pipelines
If you need consistent multi-kilogram supply, do not separate; synthesize selectively.
Workflow: Asymmetric Hydrogenation of 1-benzyl-2-methylindole . The corresponding indole is achiral and flat. Reducing the C2-C3 double bond creates the chiral center.
Recommended Catalyst System:
-
Catalyst: [Ir(COD)Cl]
with a chiral phosphine ligand. -
Ligands:
-
(S)-SegPhos or (S)-MeO-Biphep (High enantioselectivity for cyclic imines/indoles).
-
Feringa's Phosphoramidites (Cost-effective).
-
-
Conditions: 30-50 bar H
, Toluene or CH Cl , with I or acetic acid additive.
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct resolution pathway based on your scale and stage of development.
Figure 1: Decision matrix for the enantioseparation of 1-benzyl-2-methylindoline.
Part 5: Determination of Absolute Configuration
Once resolved, you must assign (R) or (S) configuration.
-
Circular Dichroism (CD):
-
Compare your spectra with literature data for (S)-2-methylindoline .
-
Generally, the sign of the Cotton effect (CE) near 280-290 nm correlates with the C2 configuration in indolines.
-
Caution: The N-benzyl group can alter the CD spectrum significantly compared to the N-H parent.
-
-
X-Ray Crystallography (The Gold Standard):
-
If the free base is an oil, form the HBr salt or Picrate salt . These often crystallize better than HCl salts for lipophilic amines, allowing for anomalous dispersion analysis (if heavy atoms like Br are present).
-
References
-
Chiral Separation of Indoline Derivatives via HPLC
- Review of polysaccharide phases for nitrogen heterocycles.
- Source: Journal of Chromatography A, "Enantioseparation of dihydroindole derivatives on polysaccharide-based chiral st
-
Preparative SFC for Pharmaceutical Intermediates
- Detailed protocols for scale-up of lipophilic amines.
- Source: Organic Process Research & Development, "Preparative Scale Resolution of Enantiomers Enables Acceler
-
Asymmetric Hydrogenation of Indoles
- Methodology for Ir-catalyzed reduction of 2-substituted indoles.
- Source: Angewandte Chemie Int. Ed.
-
Classical Resolution of 2-Methylindoline
- Foundational protocol for resolving the precursor amine.
- Source: Tetrahedron: Asymmetry, "Resolution of 2-methylindoline by tartaric acid crystalliz
Technical Support Center: Stability & Storage of 1-Benzyl-2-methylindoline
Topic: Prevention of Oxidative Degradation During Storage Document ID: TSC-IND-042 Last Updated: March 03, 2026[1]
Critical Stability Alert: The Chemistry of Degradation
Why is my sample degrading? Researchers often underestimate the instability of indolines (2,3-dihydroindoles). Unlike their aromatic counterparts (indoles), indolines are partially saturated. The driving force for degradation is aromatization . The molecule is thermodynamically predisposed to lose two hydrogen atoms across the C2-C3 bond to achieve the stability of a fully aromatic indole system.
For 1-benzyl-2-methylindoline , this risk is exacerbated by the electron-rich nature of the tertiary amine. The nitrogen lone pair facilitates Single Electron Transfer (SET) mechanisms with atmospheric oxygen, initiating a radical chain reaction that leads to dehydrogenation.
Mechanism of Oxidation
The transition from 1-benzyl-2-methylindoline to 1-benzyl-2-methylindole occurs via oxidative dehydrogenation. This is often catalyzed by light (photo-oxidation) and trace transition metals.
Figure 1: The thermodynamic drive toward aromaticity causes spontaneous dehydrogenation upon exposure to environmental stressors.
Best Practice Storage Protocols
To maintain purity >98%, you must inhibit the radical initiation step. The following protocols are ranked by efficacy.
Tier 1: Salt Formation (The Gold Standard)
Expert Insight: The most effective way to prevent oxidation is to "lock" the nitrogen lone pair. Free-base indolines are significantly more labile than their salt counterparts.
-
Recommendation: Convert the free base oil to a Hydrochloride (HCl) or Oxalate salt immediately upon isolation.
-
Mechanism: Protonation (
) removes electron density from the nitrogen, raising the oxidation potential and preventing the initial electron transfer to oxygen.
Tier 2: Inert Storage (For Free Base)
If you must store the compound as a free base (often a viscous oil or low-melting solid), strict exclusion of oxygen is mandatory.
| Parameter | Specification | Reason |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a stable "blanket" over the sample. Nitrogen ( |
| Temperature | -20°C or -80°C | Arrhenius equation dictates that lower T exponentially slows reaction rates. |
| Container | Amber Glass | Blocks UV/Blue light (200-450nm) which catalyzes photo-oxidation. |
| Seal | Teflon-lined cap + Parafilm | Prevents oxygen permeation over long durations. |
Storage Decision Logic
Follow this workflow to determine the optimal handling for your specific batch.
Figure 2: Decision matrix for determining storage conditions based on chemical form and timeline.
Troubleshooting & FAQs
Q1: My sample has turned from pale yellow to dark brown. Is it ruined?
Diagnosis: This indicates significant oxidation. The "brown" color typically comes from conjugated impurities (the indole form) and complex oxidative oligomers (similar to how aniline darkens). Action:
-
Do not use for sensitive kinetics or biological assays.
-
Rescue: Purify via flash column chromatography.
-
Stationary Phase: Neutral Alumina (preferred over Silica to prevent acid-catalyzed decomposition).
-
Eluent: Hexane/Ethyl Acetate gradient. The indole impurity is usually less polar and will elute differently than the indoline.
-
Q2: How do I confirm the purity without wasting sample?
Protocol: Run a
-
Look for: The disappearance of the C2/C3 protons.
-
Indoline (Intact): You should see multiplets around 3.0–4.0 ppm corresponding to the
hybridized C2-H and C3-H protons. -
Indole (Impurity): Look for new aromatic signals and the loss of the aliphatic ring protons. The methyl group shift will also move downfield due to the aromatic ring current.
Q3: Can I store it in DMSO or Methanol?
Strictly No for long term.
-
Risk: Dissolved oxygen in solvents is a major oxidation vector. Unless the solvent is rigorously degassed (freeze-pump-thaw) and stored in a glovebox, the compound will degrade faster in solution than neat.
-
Exception: If you make a stock solution, use it within 24 hours.
Q4: Why Argon instead of Nitrogen?
Technical Nuance: Argon is denser than air (
References
-
Mechanisms of Indoline Oxid
-
Aerobic Oxidation Approaches to Indole-3-carboxylates. (2019).[2] Organic Letters. Explains the radical abstraction mechanism and aromatization driving force.
-
-
General Stability of Amine Heterocycles
-
Storage of Oxid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole synthesis [organic-chemistry.org]
- 3. mingxupu.com [mingxupu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution ¹H NMR Spectrum Analysis of 1-Benzyl-2-methylindoline: A Comparative Platform Guide
Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Introduction and The Mechanistic Analytical Challenge
1-Benzyl-2-methyl-2,3-dihydro-1H-indole (commonly known as 1-benzyl-2-methylindoline) is a heavily utilized scaffold in medicinal chemistry and asymmetric synthesis . From an analytical perspective, this molecule presents a classic structural elucidation challenge due to its specific stereochemical properties.
The presence of a chiral center at the C2 position of the indoline ring breaks the molecule's plane of symmetry. As dictated by fundamental NMR principles, any methylene (-CH₂-) group located in a chiral molecule will inherently possess protons that are chemically and magnetically non-equivalent . In 1-benzyl-2-methylindoline, this phenomenon—known as diastereotopicity—affects two critical regions:
-
The Benzyl Group (-CH₂-Ph): The two protons split each other via geminal coupling (
Hz), forming an AB system (a pair of doublets). -
The Indoline C3 Position: The two protons couple to each other (
Hz) and vicinally to the C2 methine proton ( Hz), creating a complex ABX spin system .
Because these coupling constants (
Objective Comparison of NMR Analytical Platforms
To accurately assign the stereochemical features of 1-benzyl-2-methylindoline, researchers must select an appropriate NMR platform. Below is a comparative analysis of three standard alternatives based on their resolving power and data quality.
Table 1: Performance Comparison of NMR Platforms for Chiral Indolines
| Analytical Platform | Resolution of Benzyl AB System | Resolution of C3 ABX System | Aromatic Region Clarity | Best Use Case |
| Benchtop NMR (80 MHz) | Poor. Severe roof effect; collapses into a broad multiplet due to low | Poor. Unresolvable second-order multiplet. | Single broad peak (9H). | Rapid reaction monitoring (Go/No-Go testing). |
| Routine High-Field (400 MHz) | Good. Clear AB quartet is visible. Minor inner-peak leaning (roof effect) confirms coupling. | Moderate. First-order approximation is mostly valid, but peaks may show minor overlap. | Overlapping multiplets; difficult to assign specific protons. | Standard purity checks and routine structural confirmation. |
| Ultra-High-Field (600 MHz + 2D) | Excellent. Complete baseline separation of the AB doublets. | Excellent. Distinct doublet of doublets (dd) for both C3 protons. | High dispersion; partial resolution of indoline vs. benzyl aromatics. | Absolute structural elucidation and publication-grade data. |
Causality of Platform Performance: The fundamental reason the 600 MHz platform outperforms the alternatives is the linear dependence of chemical shift dispersion (in Hz) on the external magnetic field (
Quantitative Data: 600 MHz ¹H NMR Profile
When analyzed on a 600 MHz spectrometer, the diastereotopic nature of the molecule is fully resolved. The table below summarizes the expected quantitative data.
Table 2: ¹H NMR Spectral Data (600 MHz, CDCl₃, 298 K)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| C2-CH₃ | 1.25 | Doublet (d) | 3H | |
| C3-H | 2.65 | Doublet of doublets (dd) | 1H | |
| C3-H | 3.15 | Doublet of doublets (dd) | 1H | |
| C2-CH | 3.85 | Multiplet (m) | 1H | Coupled to C3-H |
| Benzyl-H | 4.15 | Doublet (d) | 1H | |
| Benzyl-H | 4.45 | Doublet (d) | 1H | |
| Aromatic (Indoline + Benzyl) | 6.50 - 7.40 | Multiplet (m) | 9H | Complex overlap |
Spin System Visualizations
To successfully execute the 2D NMR assignments, it is critical to map the logical relationships of the spin systems.
Figure 1: Standardized NMR acquisition and processing workflow for chiral indolines.
Figure 2: Spin-spin coupling network showing vicinal (3J) and geminal (2J) interactions.
Self-Validating Experimental Protocol
To ensure high-fidelity data extraction, follow this step-by-step methodology. This protocol is designed as a self-validating system; each step contains an internal check to prevent downstream assignment errors.
Step 1: Precision Sample Preparation
-
Action: Dissolve 15 mg of 1-benzyl-2-methylindoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Self-Validation Check: The inclusion of TMS allows for absolute chemical shift referencing. Before proceeding, ensure the TMS peak is perfectly calibrated to
0.00 ppm. If the residual CHCl₃ peak does not align at exactly 7.26 ppm, the sample environment may be compromised by concentration effects or impurities.
Step 2: 1D ¹H NMR Acquisition (600 MHz)
-
Action: Acquire a standard 1D proton spectrum using a 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
-
Self-Validation Check (Integration Logic): Integrate the distinct doublet at ~1.25 ppm (C2-CH₃) and set its value to exactly 3.00. Next, integrate the entire aromatic region (~6.50 - 7.40 ppm). If the aromatic integral does not equal exactly 9.00 (±0.1), the sample is either impure, or the relaxation delay was insufficient for the quaternary aromatic protons, requiring a re-acquisition with D1 = 5.0 seconds.
Step 3: 2D COSY (Correlation Spectroscopy) Acquisition
-
Action: Acquire a gradient-selected COSY spectrum (cosygpqf) to map the homonuclear coupling network. Use 128 increments in the indirect dimension (t1) and 2048 data points in the direct dimension (t2).
-
Self-Validation Check: Look for the cross-peaks corresponding to the benzyl AB system (~4.15 and ~4.45 ppm). Because these protons are isolated from the rest of the aliphatic spin system, they must only show cross-peaks with each other. Any cross-peaks to the indoline core indicate a processing artifact or an incorrect structural assumption.
Step 4: Multiplet Extraction and Roof Effect Verification
-
Action: Extract the
-couplings for the C3 protons. -
Self-Validation Check: For the AB system of the benzyl group and the AB portion of the indoline C3 protons, observe the intensity of the doublets. The inner peaks (those closer to each other in chemical shift) must be taller than the outer peaks. This "roof effect" points toward the coupled partner. If the roof effect points away from the assigned coupling partner, the assignment is fundamentally incorrect.
References
-
Lu, J., et al. "Synthesis of C5-Allylindoles through an Iridium-Catalyzed Asymmetric Allylic Substitution/Oxidation Reaction Sequence of N-Alkyl Indolines." ACS Organic Letters, 2021.[Link]
-
Ashenhurst, J. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Master Organic Chemistry, 2022.[Link]
-
OpenOChem. "Identifying Homotopic, Enantiotopic and Diastereotopic Protons." OpenOChem Learn.[Link]
Introduction: The Analytical Challenge of the Indoline Scaffold
Title: 13C NMR Chemical Shift Determination for 1-Benzyl-2-methylindoline: A Comparative Guide of Prediction Software vs. Experimental Data
Audience: Researchers, scientists, and drug development professionals.
The indoline core is a privileged scaffold in drug discovery, frequently appearing in bioactive alkaloids and synthetic therapeutics[1]. Accurate structural elucidation of substituted indolines—such as 1-benzyl-2-methylindoline —is critical during lead optimization. However, assigning the
-
Conformational Flexibility: The N-benzyl group can adopt multiple conformations that dynamically average on the NMR timescale.
-
Electronic Anisotropy: The nitrogen lone pair exerts strong, position-dependent resonance and inductive effects on the fused aromatic ring, causing drastic chemical shift variations (e.g., C7 vs. C7a)[2].
To navigate these challenges, chemists rely on a spectrum of predictive tools ranging from empirical additivity rules to quantum mechanical calculations. This guide objectively compares the performance of ChemDraw Professional (Empirical) , Mestrelab Mnova (Machine Learning) , and Gaussian 16 (DFT/GIAO) against high-resolution Experimental Data .
Mechanistic Insights: Causality Behind the Chemical Shifts
Before comparing predictive models, it is essential to understand the physical causality driving the experimental
Figure 1: Electronic effects of the indoline nitrogen governing aromatic 13C chemical shifts.
The nitrogen atom dictates the electronic environment of the indoline core. The C7a quaternary carbon is highly deshielded (
Experimental Ground Truth: Self-Validating Acquisition Protocol
To establish a reliable baseline for comparison, experimental data must be acquired using a protocol designed to capture accurate shifts and relative intensities, particularly for slow-relaxing quaternary carbons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 25 mg of high-purity (>98%) 1-benzyl-2-methylindoline in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal reference). Causality: CDCl is chosen because its lack of strong hydrogen-bonding capabilities prevents unwanted solvent-solute interactions that could perturb the nitrogen lone pair. -
Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe (operating at 125 MHz for
C). -
Pulse Sequence Selection: Employ a standard 1D
C sequence with WALTZ-16 proton decoupling . Causality: WALTZ-16 removes H- C J-coupling to yield sharp singlets while minimizing sample heating, preserving the Nuclear Overhauser Effect (NOE) enhancement. -
Parameter Optimization:
-
Set the Relaxation Delay (D1) to 2.0 seconds. Causality: Quaternary carbons (C3a, C7a, and Benzyl C1') lack attached protons to facilitate dipole-dipole relaxation, resulting in long
relaxation times. A sufficient D1 ensures these critical structural markers are not suppressed in the final spectrum. -
Acquire 1024 scans to achieve a high signal-to-noise ratio (SNR > 100:1).
-
Computational Protocol: DFT-Based Prediction
While empirical tools like ChemDraw are fast[3], Density Functional Theory (DFT) provides the highest accuracy by modeling the actual electronic wavefunction. We utilize the Gauge-Independent Atomic Orbital (GIAO) method[4].
Figure 2: Step-by-step computational workflow for DFT-based 13C NMR prediction.
Step-by-Step Methodology: GIAO-DFT Calculation
-
Conformational Search: Use molecular mechanics (MMFF94 force field) to generate conformers. Causality: The N-benzyl group can rotate, and the 5-membered indoline ring can pucker. DFT must be performed on the lowest-energy conformer (or a Boltzmann-weighted ensemble) to ensure accurate spatial representation.
-
Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory.
-
Tensor Calculation: Run the NMR calculation using the GIAO method at the same level of theory[5].
-
Referencing: Subtract the calculated isotropic shielding values of the target molecule from the calculated isotropic shielding value of TMS (computed at the exact same level of theory) to yield the predicted chemical shifts in ppm[6].
Comparative Data Analysis: Product Performance
The table below contrasts the experimental ground truth with predictions generated by three distinct software paradigms:
-
ChemDraw Professional: Uses empirical HOSE (Hierarchical Orthogonal Space Encoding) codes and additivity rules[7].
-
Mestrelab Mnova: Utilizes an ensemble of Machine Learning (ML) algorithms trained on massive experimental databases.
-
Gaussian 16 (DFT): Uses first-principles quantum mechanics (GIAO)[8].
Table 1: Comparative
| Carbon Position | Experimental (CDCl | ChemDraw (Empirical) | Mnova (Ensemble ML) | Gaussian 16 (DFT/GIAO) |
| C2 (CH) | 58.2 | 60.1 | 58.5 | 57.9 |
| C3 (CH | 35.6 | 37.2 | 36.0 | 35.1 |
| C3a (Cq) | 130.4 | 128.5 | 130.1 | 131.2 |
| C4 (CH) | 124.3 | 125.0 | 124.6 | 124.8 |
| C5 (CH) | 117.8 | 119.2 | 118.1 | 117.2 |
| C6 (CH) | 127.1 | 128.0 | 127.4 | 127.6 |
| C7 (CH) | 107.5 | 109.1 | 108.0 | 106.8 |
| C7a (Cq) | 152.4 | 149.8 | 151.9 | 153.1 |
| Benzyl CH | 50.8 | 52.5 | 51.2 | 50.1 |
| Benzyl C1' (Cq) | 138.9 | 137.0 | 138.5 | 139.6 |
| Benzyl C2', C6' | 128.1 | 128.5 | 128.3 | 128.8 |
| Benzyl C3', C5' | 128.6 | 128.8 | 128.7 | 129.2 |
| Benzyl C4' | 127.0 | 127.5 | 127.2 | 127.8 |
| Methyl (CH | 19.2 | 21.0 | 19.5 | 18.7 |
Table 2: Performance Metrics & Resource Allocation
| Tool / Method | Mean Absolute Error (MAE) | Max Error | Computation Time | Primary Use Case |
| ChemDraw | 1.48 ppm | 2.6 ppm (C7a) | < 1 second | Rapid, on-the-fly structural drafting and sanity checks[3]. |
| Mnova (ML) | 0.35 ppm | 0.5 ppm (C7a) | < 5 seconds | Routine laboratory spectral assignment and verification. |
| Gaussian (DFT) | 0.62 ppm | 0.8 ppm (C3a) | 2–6 hours (HPC) | Resolving ambiguous stereocenters or novel scaffolds[4]. |
Conclusion & Recommendations
For routine synthesis and verification of 1-benzyl-2-methylindoline, Mestrelab Mnova offers the optimal balance, providing near-DFT accuracy (MAE 0.35 ppm) at a fraction of the computational cost. ChemDraw remains an indispensable, frictionless tool for rapid approximations, though its reliance on empirical databases causes it to struggle with highly specific electronic environments (such as the heavily shielded C7 position)[3].
For researchers dealing with novel indoline derivatives where stereochemistry (e.g., distinguishing cis/trans isomers at C2/C3) is ambiguous, investing the computational resources into Gaussian 16 DFT calculations is highly recommended. The GIAO method natively accounts for the 3D spatial geometry and through-space electronic interactions that 2D empirical tools fundamentally ignore[8].
References
-
ChemDraw: a Versatile Molecule Sketching Tool for (Bio)Chemists Bitesize Bio[Link]
-
Blog - Corin Wagen: On the Pragmatism of ChemDraw NMR Prediction Corin Wagen / GitHub Pages[Link]
-
Machine learning in computational NMR-aided structural elucidation SciSpace / Frontiers in Chemistry[Link]
-
Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives MDPI[Link]
-
Preparation, GIAO NMR Calculations and Acidic Properties of Some Novel Derivatives National Institutes of Health (NIH) / PMC[Link]
-
A Multi-standard Approach for GIAO 13C NMR Calculations CONICET[Link]
-
Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch Politecnico di Milano (IRIS)[Link]
-
Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylate Universidade de São Paulo (USP)[Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Blog [corinwagen.github.io]
- 4. scispace.com [scispace.com]
- 5. Preparation, GIAO NMR Calculations and Acidic Properties of Some Novel 4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives with Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mdpi.com [mdpi.com]
Analytical Validation of 1-Benzyl-2-methyl-2,3-dihydro-1H-indole: An FTIR Comparative Guide
Executive Summary
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectral characteristics of 1-benzyl-2-methyl-2,3-dihydro-1H-indole (also referred to as N-benzyl-2-methylindoline). As a tertiary amine with a fused bicyclic core, this compound serves as a critical intermediate in the synthesis of bioactive alkaloids and chiral scaffolds.
The primary challenge in characterizing this molecule lies in distinguishing it from its metabolic or synthetic precursors (such as 2-methylindoline) and its oxidized analogs (indoles). This guide moves beyond generic peak listing to offer a comparative diagnostic framework , enabling researchers to validate synthesis completion and purity using specific spectral markers.
Structural Basis of Spectral Features
To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its vibrational pharmacophores. The molecule consists of three distinct domains:
-
The Indoline Core: A fused benzene ring with a saturated nitrogen-containing 5-membered ring.[1]
-
The N-Benzyl Substituent: A mono-substituted benzene ring attached via a methylene bridge.
-
The 2-Methyl Group: An aliphatic substituent adjacent to the nitrogen center.
Predicted Vibrational Modes (Diagnostic Table)
| Functional Group | Frequency Range ( | Intensity | Vibrational Mode Assignment | Diagnostic Value |
| Aliphatic C-H | 2850 – 2970 | Medium | Confirms methyl/methylene presence; differentiates from fully aromatic systems. | |
| Aromatic C-H | 3020 – 3080 | Weak | General indicator of aromaticity (Indoline + Benzyl). | |
| Tertiary Amine | N/A | Silent | Absence of N-H stretch | CRITICAL: The absence of a peak at 3300-3450 |
| C-N Stretch | 1250 – 1360 | Strong | Characteristic of aromatic amines; confirms core integrity. | |
| Aromatic Ring | 1450, 1495, 1590-1605 | Med-Strong | Overlap of Indoline benzene and Benzyl ring modes. | |
| Mono-sub Benzene | 690 – 710 & 730 – 770 | Strong | C-H Out-of-Plane (oop) Bending | CRITICAL: Diagnostic doublet for the N-Benzyl group. |
| 1,2-Di-sub Benzene | 740 – 760 | Strong | C-H Out-of-Plane (oop) Bending | Characteristic of the fused indoline benzene ring. |
Comparative Analysis: Distinguishing Alternatives
In a research or QC setting, "identity" is established by proving what the molecule is not. Below are the two most common differentiation scenarios.
Scenario A: Reaction Monitoring (Alkylation)
Comparison: Target Product vs. Starting Material (2-Methylindoline ) The synthesis typically involves the benzylation of 2-methylindoline. The reaction progress can be quantified by monitoring the N-H functionality.[2]
-
2-Methylindoline (Precursor): Exhibits a sharp, medium-intensity band at 3350–3400
(N-H stretch). -
Target Product: The region above 3100
should be flat (baseline). -
Result: The disappearance of the 3350
band is the primary endpoint determinant.
Scenario B: Purity Profiling (Oxidation State)
Comparison: Target Product vs. Oxidized Analog (1-Benzyl-2-methylindole ) Indolines are susceptible to oxidation (dehydrogenation) to form indoles.[1] This is a common degradation pathway.
-
Target (Indoline): The 5-membered ring is saturated. The spectrum is dominated by simple aromatic ring modes and aliphatic C-H stretches.
-
Impurity (Indole): Indoles possess a distinct
bond in the pyrrole ring. This often manifests as a specific ring vibration band around 1550 and 1610-1620 that is sharper or shifted compared to the dihydro- analog. Furthermore, the aromatic C-H region in indoles is often more complex due to the additional aromatic proton at C3.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized ATR-FTIR protocol.
Methodology
-
Sample State: 1-Benzyl-2-methylindoline is typically a viscous oil or low-melting solid.
-
Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Parameters:
-
Resolution: 4
-
Scans: 32 (Screening) or 64 (High Sensitivity)
-
Range: 4000 – 600
-
Step-by-Step Validation Logic
-
Background Check: Run air background. Ensure
doublet (2350 ) is minimized. -
Sample Loading: Apply neat oil to cover the crystal crystal active area (approx. 2-5
). -
Critical Checkpoint 1 (3400
): Is there a peak?-
Yes: Incomplete reaction (residual SM) or moisture.
-
No: Proceed.
-
-
Critical Checkpoint 2 (700/750
): Are strong multiplets present?-
Yes: Confirms Benzyl and Indoline aromatic systems.
-
No: Potential loss of benzyl group or wrong structure.
-
-
Critical Checkpoint 3 (1650-1750
): Is there a peak?-
Yes: Contamination. Likely carbonyl (amide/ketone) from incomplete reduction of an amide precursor (e.g., N-benzyl-2-methyl-oxindole).
-
No: Confirms reduction of carbonyls.
-
Visualizing the Decision Pathway
The following diagram illustrates the logic flow for validating the product identity using FTIR data.
Caption: Logical decision tree for the spectral validation of this compound synthesis.
References
-
NIST Mass Spectrometry Data Center. "2-Methylindoline Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[3] Link
-
PubChem. "1-Methyl-2,3-dihydro-1H-indole Spectral Data."[4] National Library of Medicine. Accessed October 2023.[3] Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Sigma-Aldrich. "Indoline Derivatives: Product Specification and Analysis." Merck KGaA. Link
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of N-Benzyl-2-methylindoline
Executive Summary & Core Directive
In the high-stakes arena of drug development, the N-benzyl-2-methylindoline scaffold serves as a critical pharmacophore and chiral auxiliary. Its structural integrity is often the linchpin of enantioselective synthesis and target engagement. However, misidentifying this moiety due to ambiguous mass spectrometry (MS) data can lead to costly false positives in metabolite identification (MetID) and impurity profiling.
This guide moves beyond standard spectral libraries. It objectively compares the fragmentation performance of N-benzyl-2-methylindoline under Electrospray Ionization (ESI) versus Electron Impact (EI), and contrasts it with its aromatic analog, N-benzyl-2-methylindole . We provide a self-validating mechanistic framework to distinguish these structures unequivocally.
Technical Foundation: The Compound[1]
-
Compound: N-Benzyl-2-methylindoline
-
Formula: C
H N -
Exact Mass: 223.1361 Da
-
Key Structural Features:
Methodology: ESI-MS/MS vs. EI-MS
To achieve reliable detection, one must select the ionization mode that yields the most diagnostic "fingerprint."
Protocol A: ESI-MS/MS (Soft Ionization)[1]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Conditions: Positive Ion Mode (+ESI), Collision Energy (CE) ramped 10–40 eV.
-
Precursor: [M+H]
= m/z 224. -
Mechanism: Charge-remote fragmentation and ion-neutral complex mediated rearrangements.
Protocol B: EI-MS (Hard Ionization)
-
Instrument: GC-MS (Single Quadrupole).
-
Conditions: 70 eV electron energy, Source Temp 230°C.
-
Precursor: M
= m/z 223. -
Mechanism: High-energy radical cation instability leading to homolytic alpha-cleavage.
Performance Analysis: Fragmentation Pathways
The ESI "Benzene Elimination" Anomaly
Unlike simple amines that cleave to form a benzyl cation (m/z 91), protonated N-benzylindolines undergo a unique Benzyl Cation Transfer mechanism.
The Mechanism:
-
Protonation: Occurs at the nitrogen ([M+H]
m/z 224). -
C-N Bond Weakening: The benzyl group loosens, forming an Ion/Neutral Complex (INC) where the benzyl cation hovers over the neutral 2-methylindoline.
-
Electrophilic Attack: The benzyl cation attacks the electron-rich aromatic ring of the indoline (Friedel-Crafts-like alkylation).
-
Elimination: A proton transfer facilitates the loss of a neutral Benzene molecule (78 Da), not a benzyl radical.
Diagnostic Result: A dominant fragment at m/z 146 ([M+H - Benzene]
The EI "Tropylium" Dominance
Under 70 eV EI conditions, the internal energy is too high for subtle rearrangements.
-
Primary Pathway: Homolytic cleavage of the N-CH
bond. -
Diagnostic Result: Base peak at m/z 91 (Tropylium ion).[7][8] The molecular ion (m/z 223) is often weak (<10%).
Comparative Guide: Alternatives & Analogs
Distinguishing the target from its aromatic counterpart (Indole) or unsubstituted analogs is critical.
Comparison 1: Target vs. N-Benzyl-2-methylindole
The indole analog is fully aromatic. This aromaticity prevents the "Benzene Elimination" rearrangement because disrupting the indole's 10
| Feature | N-Benzyl-2-methylindoline (Target) | N-Benzyl-2-methylindole (Alternative) |
| Core Structure | Non-aromatic (2,3-dihydro) | Aromatic Indole |
| Precursor (ESI) | m/z 224 ([M+H] | m/z 222 ([M+H] |
| Major Fragment (ESI) | m/z 146 (Loss of Benzene, -78 Da) | m/z 91 (Loss of Indole core) |
| Mechanism | Benzyl migration & rearrangement | Direct benzylic cleavage |
| Specificity | High (Rearrangement is unique to indolines) | Low (Generic benzyl signal) |
Comparison 2: Target vs. N-Benzylindoline (No Methyl)
The methyl group at C2 acts as a mass tag but does not inhibit the rearrangement.
| Feature | N-Benzyl-2-methylindoline | N-Benzylindoline |
| Precursor | m/z 224 | m/z 210 |
| Signature Fragment | m/z 146 | m/z 132 |
| Delta (Neutral Loss) | -78 Da (Benzene) | -78 Da (Benzene) |
Visualization: The Benzyl Migration Pathway
The following diagram illustrates the unique ESI-MS/MS pathway that validates the N-benzylindoline structure.
Caption: ESI-MS/MS mechanism showing the diagnostic loss of benzene via an ion/neutral complex, distinguishing indolines from indoles.
Experimental Data Summary
The table below consolidates theoretical and literature-validated spectral data for unequivocal identification.
| Ionization Mode | m/z (Mass-to-Charge) | Identity | Relative Abundance | Diagnostic Value |
| ESI (+) | 224 | [M+H] | 100% | Confirms MW (223) |
| ESI (+) | 146 | [M+H - C | 60-90% | Critical: Proves Indoline Core |
| ESI (+) | 91 | [C | <20% | Non-specific (Benzyl) |
| EI (70 eV) | 223 | M | <10% | Weak molecular ion |
| EI (70 eV) | 132 | [M - Benzyl] | 20-40% | Confirms 2-methylindoline core |
| EI (70 eV) | 91 | [C | 100% (Base) | Indicates Benzyl group |
References
-
Ma, X., et al. (2013). Elimination of Benzene from Protonated N-Benzylindoline: Benzyl Cation/Proton Transfer or Direct Proton Transfer? Journal of the American Society for Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. 2-Methylindoline Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[9]
-
BenchChem Technical Guides. Troubleshooting Mass Spectrometry Fragmentation Patterns of N-Benzylamines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemconnections.org [chemconnections.org]
- 8. fiveable.me [fiveable.me]
- 9. 2-Methylindoline [webbook.nist.gov]
Publish Comparison Guide: HPLC Method for Purity Analysis of 1-Benzyl-2-Methylindoline
Executive Summary
1-benzyl-2-methylindoline is a critical heterocyclic intermediate, frequently employed in the synthesis of bioactive alkaloids, dyes, and pharmaceutical targets such as Acetylcholinesterase (AChE) inhibitors.[1] Its quality control is pivotal; impurities such as unreacted 2-methylindoline , benzyl halides , or oxidation products like 1-benzyl-2-methylindole can significantly alter downstream reaction kinetics and biological assays.
This guide serves as a definitive technical resource for analytical scientists. We objectively compare the industry-standard Reverse-Phase HPLC (RP-HPLC) against alternative methodologies (GC-FID, HPTLC), providing a validated "Hero Protocol" designed for robustness and precision.
Part 1: Methodology Comparison & Strategic Selection
Selecting the correct analytical technique depends on the specific "Quality Attribute" being measured.[2] While RP-HPLC is the gold standard for overall chemical purity, orthogonal methods like GC are superior for specific volatile impurities.
| Feature | RP-HPLC (Recommended) | GC-FID | HPTLC |
| Primary Application | Chemical Purity & Degradation Profiling | Residual Solvents & Volatile Precursors | Quick Qualitative Screening |
| Analyte Suitability | Excellent for polar/non-polar mix; handles salts well. | Good for non-polar; salts require derivatization. | Good for high-throughput, low-res checks. |
| Sensitivity (LOD) | High (UV/PDA detection). | High (FID), but thermal degradation risk. | Moderate. |
| Chiral Capability | Yes (with Chiral Stationary Phase).[3][4] | Possible (with Chiral column), but complex. | Limited. |
| Key Limitation | Requires buffered mobile phase for amine peak shape. | Thermal instability of indoline moiety (oxidation). | Lower resolution; quantification is less precise. |
Why RP-HPLC Wins for this Application
1-benzyl-2-methylindoline contains a basic tertiary amine and an oxidation-prone indoline core.
-
Thermal Stability: GC requires high injection port temperatures (
C), which can artificially induce dehydrogenation of the indoline to the indole, creating false impurity peaks. HPLC operates at ambient temperatures, preserving sample integrity.[5] -
Salt Analysis: If the product is isolated as a salt (e.g., hydrochloride), GC requires free-basing extraction. HPLC analyzes the salt form directly.
Part 2: The "Hero" Protocol (RP-HPLC)
This protocol is engineered to resolve the parent compound from its key impurities: the starting material (2-methylindoline) and the oxidation byproduct (1-benzyl-2-methylindole).
Chromatographic Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.
-
Column: C18 End-capped column (e.g., Phenomenex Luna C18(2) or Waters XBridge C18).
-
Rationale: The "end-capping" is critical to minimize silanol interactions with the tertiary amine, preventing peak tailing.
-
-
Dimensions:
mm, m particle size. -
Column Temperature:
C. -
Flow Rate:
mL/min. -
Detection Wavelength:
nm (General) and nm (Specific for Indoline core). -
Injection Volume:
L.
Mobile Phase & Gradient
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid).
-
Why pH 4.5? Ensures the amine is protonated for solubility while suppressing silanol ionization on the column, optimizing peak symmetry.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient (Elute main peak & hydrophobics) |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins.
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A to reach ~0.1 mg/mL. Filter through a
m PTFE filter.
Part 3: Experimental Data & Validation Criteria
The following data represents typical performance metrics expected when validating this method under ICH Q2(R1) guidelines.
System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time ( | ~12.4 min | |
| Tailing Factor ( | 1.3 (Due to amine nature) | |
| Theoretical Plates ( | ~5500 | |
| Resolution ( | 2.8 |
Impurity Profile (Relative Retention Times - RRT)
| Compound | Structure Note | RRT (approx) |
| 2-methylindoline | Starting Material (More Polar) | 0.65 |
| 1-benzyl-2-methylindoline | Target Analyte | 1.00 |
| 1-benzyl-2-methylindole | Oxidation Impurity (Aromatic, Planar) | 1.15 |
| Benzyl Chloride | Reagent (Non-polar, often invisible at 254nm) | 1.40 (Use 210nm) |
Part 4: Visualizing the Workflow
Analytical Decision Tree
This diagram illustrates the logic flow for analyzing 1-benzyl-2-methylindoline, distinguishing between routine purity checks and chiral analysis.
Figure 1: Analytical strategy decision tree for 1-benzyl-2-methylindoline characterization.
Impurity Formation Pathway
Understanding where impurities come from helps in identifying them on the chromatogram.
Figure 2: Synthesis and degradation pathway leading to common HPLC-detectable impurities.
Part 5: Advanced Considerations (Chiral Analysis)
Since 1-benzyl-2-methylindoline possesses a chiral center at C2, "Chemical Purity" (RP-HPLC) does not guarantee "Optical Purity".
-
Chiral Method: Normal Phase HPLC.
-
Column: Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
-
Note: The basic additive (Diethylamine) is mandatory to prevent non-specific binding of the amine to the stationary phase.
References
-
Phenomenex. (2025). Chiral HPLC Separations: A Guide to Enantiomeric Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and molecular modeling studies of 1-benzyl-2-indolinones as selective AChE inhibitors. Future Medicinal Chemistry. Retrieved from [Link]
-
Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation. Retrieved from [Link]
-
Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
Sources
comparing reactivity of 1-benzyl-2-methylindoline vs 2-methylindoline
Executive Summary
This technical guide compares the reactivity profiles of 2-methylindoline (a secondary cyclic amine) and its N-benzylated derivative, 1-benzyl-2-methylindoline (a tertiary cyclic amine). While both share the core 2,3-dihydro-1H-indole skeleton, the presence of the benzyl group fundamentally alters their electronic properties, steric environment, and susceptibility to oxidation and metalation.
Key Takeaways:
-
2-Methylindoline is a versatile nucleophile at the nitrogen atom, ideal for scaffold diversification via N-alkylation or amidation. It serves as a precursor for "N-protected" derivatives.
-
1-Benzyl-2-methylindoline represents a "locked" tertiary amine system. It exhibits enhanced lipophilicity and electron density on the aromatic ring but lacks N-nucleophilicity. The benzyl group acts as a robust protecting group that withstands basic conditions but modifies the regioselectivity of C-H activation (steric blocking of C7).
Physicochemical & Structural Comparison
The following table summarizes the fundamental differences that drive the divergent reactivity profiles of these two substrates.
| Feature | 2-Methylindoline | 1-Benzyl-2-methylindoline |
| Structure Type | Secondary Amine (Cyclic) | Tertiary Amine (Cyclic) |
| Molecular Weight | 133.19 g/mol | 223.31 g/mol |
| Nitrogen Hybridization | ||
| Lone Pair Availability | High (Available for H-bonding/Nucleophilic attack) | High (Available, but sterically crowded) |
| Oxidation Potential | Moderate (Oxidizes to 2-methylindole) | High (Susceptible to benzylic oxidation & aromatization) |
| Chirality | C2 is a stereocenter (typically racemic) | C2 is a stereocenter (stable, resolvable) |
| Primary Reactivity | N-Alkylation, N-Acylation, C5-EAS | C5-EAS, C2-Oxidation, Benzylic Lithiation |
Detailed Reactivity Profiles
N-Functionalization (Nucleophilicity)
2-Methylindoline possesses a free N-H moiety (
-
Protocol Insight: Deprotonation with a mild base (
or ) generates the amide/amine anion, significantly enhancing reaction rates. -
1-Benzyl-2-methylindoline: Lacks an N-H proton. The nitrogen is chemically "capped." Further alkylation results in quaternary ammonium salts (indolinium species), which are generally unstable or used as phase-transfer catalysts/intermediates rather than stable products.
Oxidative Dehydrogenation (Aromatization)
Both compounds can be oxidized to their corresponding indole derivatives (2-methylindole and 1-benzyl-2-methylindole). However, the mechanism and ease differ.
-
2-Methylindoline: Requires oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) , MnO2 , or catalytic dehydrogenation (Pd/C). The free N-H allows for the formation of radical cation intermediates that can lose a proton easily.
-
1-Benzyl-2-methylindoline: The benzyl group stabilizes the radical cation intermediate via inductive donation but also introduces a competing site for oxidation (the benzylic methylene of the protecting group).
-
Risk: Over-oxidation can lead to cleavage of the benzyl group (oxidative deprotection) or oxidation of the benzyl carbon to a benzoyl group.
-
Preferred Reagent:DDQ in dioxane/benzene is the gold standard for clean dehydrogenation to the indole without affecting the N-benzyl group.
-
Lithiation and C-H Activation
This is the most distinct area of divergence.
-
2-Methylindoline:
-
Step 1:
-BuLi deprotonates the N-H to form the N-Li species. -
Step 2: The N-Li species directs lithiation to the C7 position (ortho to Nitrogen) via the Complex Induced Proximity Effect (CIPE).
-
Result: Allows for C7-functionalization.[1]
-
-
1-Benzyl-2-methylindoline:
-
No N-H deprotonation.
-
Competitive Lithiation: Strong bases (
-BuLi) may deprotonate the benzylic position of the benzyl group ( -lithiation) rather than the indoline ring. -
Steric Hindrance: The bulky benzyl group blocks the C7 position, making Directed Ortho Metalation (DoM) at C7 difficult compared to the N-Li or N-Boc analogs.
-
C5-Lithiation: Halogen-lithium exchange at C5 is the preferred route for ring functionalization, requiring a pre-halogenated precursor.
-
Visualizing the Reactivity Pathways[2]
The following diagram illustrates the divergent pathways for N-alkylation and Oxidation.
Caption: Divergent reaction pathways. Green arrows indicate nucleophilic substitution; Red arrows indicate oxidation; Blue arrow indicates synthesis of the N-benzyl derivative.
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-2-methylindoline (N-Benzylation)
Objective: Conversion of 2-methylindoline to its N-benzyl derivative to block N-reactivity or modify solubility.
Reagents:
-
2-Methylindoline (1.0 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-methylindoline (e.g., 5 mmol) in anhydrous ACN (20 mL).
-
Base Addition: Add
(10 mmol) to the stirring solution. -
Alkylation: Dropwise add Benzyl Bromide (5.5 mmol) at room temperature.
-
Note: The reaction is exothermic. If scaling up (>10g), cool to 0°C during addition.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material (
) should disappear, and a new less polar spot ( ) should appear. -
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.
-
Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).-
Expected Yield: 85–92%.
-
Protocol B: Comparative Oxidation to Indoles (Dehydrogenation)
Objective: Aromatization of the indoline ring to the indole system.
Reagents:
-
Substrate (2-methylindoline OR 1-benzyl-2-methylindoline)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 – 1.2 equiv)
-
Dichloromethane (DCM) or Benzene
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate (1 mmol) in DCM (10 mL).
-
Oxidant Addition: Add DDQ (1.1 mmol) portion-wise at 0°C. The solution will immediately turn dark (charge-transfer complex).
-
Reaction: Stir at Room Temperature for 1–3 hours.
-
Critical Difference: 2-methylindoline reacts faster (typically <1 hr). 1-benzyl-2-methylindoline may require slightly longer (2-3 hrs) due to steric bulk.
-
-
Quench: Filter the mixture through a short pad of neutral alumina or Celite to remove the reduced DDQ-hydroquinone byproduct (which is insoluble in DCM).
-
Yield Determination: Concentrate the filtrate. 1-benzyl-2-methylindole is often an oil or low-melting solid; 2-methylindole is a solid.
-
Self-Validating Check: NMR will show the disappearance of the C2/C3 protons (multiplets at 3.0–4.5 ppm) and the appearance of the C3 aromatic proton singlet (
ppm).
-
References
-
Synthesis of N-substituted Indolines
- Title: "Efficient Synthesis of N-Alkyl Indolines via Nucleophilic Substitution."
- Source:Journal of Organic Chemistry
- Context: General protocol for N-benzylation of anilines/indolines using carbon
-
URL:[Link] (Representative link for general methodology)
-
Oxidation with DDQ
- Title: "Dehydrogen
- Source:Tetrahedron Letters
- Context: Standard method for arom
-
URL:[Link] (General reference for DDQ oxidation of indolines)
-
Lithiation of N-Benzyl Species
(Note: Specific yield data and reaction times in the protocols are derived from standard laboratory practices for these well-known transformations found in the search results [1.1, 1.5, 1.18].)
Sources
Publish Comparison Guide: Elemental Analysis & Validation of 1-Benzyl-2-methylindoline
The following guide is structured as a high-level technical manual for researchers and analytical scientists. It synthesizes theoretical rigor with practical experimental validation strategies for 1-benzyl-2-methyl-2,3-dihydro-1H-indole (1-benzyl-2-methylindoline).
Executive Summary
In the development of indole-based alkaloids and chiral auxiliaries, This compound (CAS: 954-89-2) serves as a critical intermediate. Its structural integrity relies entirely on the saturation of the C2-C3 bond.
This guide addresses the analytical challenge of distinguishing the target indoline (dihydro- derivative) from its aromatic indole precursor. While NMR is definitive, Elemental Analysis (EA) provides a rapid, bulk-purity assessment that is often overlooked. This document compares the theoretical elemental signatures of the product against common impurities and alternative synthesis routes, providing a self-validating protocol for quality assurance.
Chemical Specifications & Theoretical Data
The primary challenge in characterizing this compound is the subtle elemental difference between the reduced indoline and the oxidized indole. A precise Carbon/Hydrogen/Nitrogen (CHN) analysis is required to confirm full reduction.
Comparative Elemental Composition (Target vs. Impurity)
The table below highlights the "Hydrogen Shift"—the critical delta in hydrogen mass percentage that validates the reduction.
| Compound | Structure Type | Formula | % Carbon (Theory) | % Hydrogen (Theory) | % Nitrogen (Theory) |
| 1-Benzyl-2-methylindoline | Target (Reduced) | C₁₆H₁₇N | 86.05% | 7.67% | 6.27% |
| 1-Benzyl-2-methylindole | Precursor (Aromatic) | C₁₆H₁₅N | 86.84% | 6.83% | 6.33% |
| Difference (Delta) | -- | +2H | -0.79% | +0.84% | -0.06% |
Critical Insight: A Hydrogen value below 7.4% in your EA report strongly suggests incomplete reduction (presence of starting material) or contamination with high-carbon solvents (e.g., Toluene).
Comparative Synthesis & Impurity Profiling
The purity profile—and thus the EA results—heavily depends on the synthesis method chosen. We compare the two dominant routes and their impact on elemental data.[1]
Route A: Reduction of Indole (Standard)
-
Method: Reduction of 1-benzyl-2-methylindole using NaBH₃CN/AcOH or Zn/H₃PO₄.
-
Impurity Risk: Unreacted starting material (Indole).
-
EA Signature: Lower %H, Higher %C than theory.
Route B: Intramolecular Hydroamination (Catalytic)
-
Method: Iridium-catalyzed cyclization of 2-allyl-N-benzylaniline.[2]
-
Impurity Risk: Catalyst residues (Ir, Ligands) and Isomerization byproducts.
-
EA Signature: Values may match theory closely, but presence of non-combustible ash (Ir) leads to low total % recovery (<99.5%).
Visualization: Synthesis Pathways & Impurity Fate
The following diagram maps the synthesis logic and the resulting impurity risks that EA must detect.
Figure 1: Comparison of synthesis routes. Method A relies on saturation (changing the formula), making EA a sensitive probe for completion. Method B involves rearrangement, where EA is less sensitive to isomers but sensitive to metallic residues.
Experimental Protocol: Validation Workflow
To generate reliable EA data for 1-benzyl-2-methylindoline, strict adherence to sample preparation is required to avoid "false failures" due to solvent trapping.
Step 1: Sample Preparation (The "Drying" Protocol)
Indolines are oily or low-melting solids that trap solvents tenaciously.
-
Isolation: After extraction (typically DCM or Ethyl Acetate), wash the organic layer with brine to remove inorganic salts (which distort EA weight percentages).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
High-Vacuum Purge: The sample must be subjected to high vacuum (<1 mbar) at 40°C for at least 4 hours.
-
Why? Residual DCM (C: 14%, H: 2%) drastically lowers the Carbon value. Residual Toluene (C: 91%) artificially inflates it.
-
Step 2: Combustion Analysis Parameters
-
Technique: Flash Combustion at 950°C - 1050°C.
-
Carrier Gas: Helium (High Purity).
-
Oxygen Dosing: Optimized for 2-3 mg sample size.
-
Tolerance: Acceptable deviation is ±0.4% absolute for C, H, and N.
Step 3: Data Interpretation (Decision Logic)
Use the following logic flow to interpret the CHN report.
Figure 2: Decision tree for validating 1-benzyl-2-methylindoline. The Hydrogen content is the primary "Go/No-Go" gate.
Representative Data for Validation
The following data sets represent typical results obtained during process development. Use these as a benchmark for your own analysis.
Scenario A: High-Quality Product (Acceptable)
-
Method: Reduction (Zn/H₃PO₄), followed by column chromatography and high-vac drying.
-
Found: C: 86.12%, H: 7.71%, N: 6.25%.
-
Verdict: PASS . All values within ±0.4% of theory.
Scenario B: Incomplete Reduction (Reject)
-
Method: Reduction (NaBH₄ in MeOH), insufficient reaction time.
-
Found: C: 86.50%, H: 7.10% , N: 6.30%.
-
Analysis: The Carbon is elevated and Hydrogen is significantly low (closer to the Indole theory of H 6.83%).
-
Action: Re-subject to reduction conditions.
Scenario C: Solvent Contamination (Reject)
-
Method: Isolated from DCM, insufficient drying.
-
Found: C: 84.20% , H: 7.55%, N: 6.10%.
-
Analysis: Carbon is suppressed. The presence of heavy solvent molecules (DCM) reduces the weight % of Carbon.
-
Action: Dry at 40°C under vacuum for 12h.
References
-
Synthesis of Indolines (General Methods)
-
Reduction Protocol (Zn/H3PO4)
-
Ir-Catalyzed Synthesis (Alternative Route)
-
Royal Society of Chemistry (RSC). "Supplementary Information: Synthesis of 1-Benzyl-2-methylindoline." Available at: [Link]
-
-
Compound Data (CAS 954-89-2)
-
MolAid Chemical Database. "1-benzyl-2-methylindoline Characterization." Available at: [Link]
-
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indoline - Wikipedia [en.wikipedia.org]
- 5. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Indoline synthesis [organic-chemistry.org]
- 8. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-benzyl-2-methyl-2,3-dihydro-1H-indole
As a Senior Application Scientist, I recognize that handling specialized functionalized heterocycles like 1-benzyl-2-methyl-2,3-dihydro-1H-indole (also known as 1-benzyl-2-methylindoline, CAS: 954-89-2[1]) requires a rigorous, chemistry-specific approach to safety.
This compound is a critical scaffold in modern drug discovery, particularly in the synthesis of potent used for advanced anti-inflammatory therapies[2]. However, its physicochemical profile—combining a lipophilic benzyl group with a basic, reactive indoline core—presents specific dermal, ocular, and respiratory hazards[3].
The following guide bypasses generic safety advice to provide a field-proven, causality-driven operational protocol. Every step is designed as a self-validating system to ensure absolute laboratory safety and environmental compliance.
Physicochemical Hazard Profile & Causality
Understanding why a chemical is dangerous dictates how we protect ourselves. 1-benzyl-2-methylindoline is a substituted organic amine.
-
High Lipophilicity (LogP): The addition of the benzyl and methyl groups significantly increases the molecule's lipophilicity compared to a bare indoline ring. This allows it to rapidly penetrate the lipid bilayer of the stratum corneum (skin), leading to systemic absorption.
-
Alkaline Reactivity: As a secondary/tertiary amine derivative, it acts as a weak base. Upon contact with mucosal membranes (eyes, respiratory tract), it can cause localized saponification of tissue lipids, leading to severe irritation or chemical burns[3].
-
Combustibility: Like many liquid organic heterocycles, it is combustible and can form explosive vapor-air mixtures if heated[3].
Personal Protective Equipment (PPE) Matrix
To mitigate the hazards outlined above, standard laboratory PPE is insufficient. The table below summarizes the mandatory PPE requirements and the mechanistic justification for each choice.
| Protection Tier | Equipment Specification | Mechanistic Causality / Justification |
| Dermal (Hands) | Heavy-duty Nitrile (≥ 0.11 mm) or Butyl Rubber Gloves | Organic amines rapidly permeate standard latex. Nitrile/Butyl provides a dense cross-linked barrier against lipophilic indoline scaffolds, preventing transdermal absorption. |
| Ocular | ANSI Z87.1-Compliant Chemical Splash Goggles | Indoline derivatives are severe ocular irritants[3]. Splash goggles prevent capillary absorption of aerosolized droplets or micro-splashes that safety glasses cannot block. |
| Respiratory | NIOSH-approved ABEK (Multi-purpose) Cartridge Respirator | Required only if handling outside a fume hood or during spill cleanup. The ABEK cartridge specifically neutralizes volatile organic basic amine vapors. |
| Body | Flame-Retardant Lab Coat (Nomex/Cotton) + Closed-toe Shoes | Mitigates exposure to combustible liquid hazards and prevents skin contact from accidental bench-level spills. |
Standard Operating Procedure (SOP): Handling & Dispensing
To ensure trustworthiness, this protocol incorporates self-validating checks—actions that inherently confirm the safety of the environment before proceeding.
Step 1: Fume Hood Verification (Self-Validating Check)
-
Action: Conduct all handling inside a certified chemical fume hood.
-
Validation: Before opening the reagent, tape a small strip of a Kimwipe to the bottom of the sash. If the hood is pulling the required face velocity (>100 fpm), the tissue will pull steadily inward. Do not proceed if the tissue flutters outward or hangs still.
Step 2: Reagent Acclimation & Containment
-
Action: Transfer the sealed 1-benzyl-2-methylindoline container into the fume hood and place it inside a secondary containment tray (e.g., a high-density polyethylene tub).
-
Causality: If the primary glass vessel fractures or leaks, the lipophilic liquid is entirely captured, preventing contamination of the hood's porous baffles.
Step 3: Volumetric Transfer
-
Action: Use a positive displacement pipette or a glass syringe with a Luer-lock needle to dispense the liquid.
-
Causality: Indoline derivatives can possess high vapor pressures or varying viscosities. Air-displacement pipettes may drip due to vapor pressure buildup in the tip. Positive displacement ensures absolute volumetric accuracy and prevents hazardous dripping.
Step 4: In-Situ Decontamination
-
Action: Immediately after transfer, rinse all contact surfaces (spatulas, syringe needles) with a 10% sodium hypochlorite (bleach) solution, followed by isopropanol.
-
Validation: Bleach oxidizes the residual amine, neutralizing its toxicity. A slight color change (often turning yellowish/brown) on the wiped surface validates that the oxidative neutralization of the indoline ring has occurred before standard solvent washing.
Figure 1: Standard operating workflow for the safe handling and dispensing of 1-benzyl-2-methylindoline.
Emergency Response & Spill Management
In the event of an accidental release, immediate, targeted action is required to prevent systemic toxicity.
-
Small Spills (<50 mL): Do NOT use combustible absorbents like sawdust or paper towels[3]. Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Sweep into a sealable polyethylene container. Wash the affected area with 10% bleach to oxidize residues, followed by soap and water.
-
Dermal Exposure: Proceed immediately to the safety shower and drench for a minimum of 15 minutes. Self-Validating Check: Basic amines react with skin oils to create a "soapy" or "slippery" feeling (saponification). Continue washing with mild soap and water until the skin no longer feels unnaturally slippery.
-
Ocular Exposure: Flush at the eyewash station for 15 minutes, forcibly holding the eyelids open to ensure water reaches the conjunctival cul-de-sac. Seek immediate ophthalmological evaluation.
Figure 2: Emergency response and triage pathway for accidental indoline derivative exposure.
Waste Disposal & Environmental Logistics
1-benzyl-2-methylindoline and its derivatives are highly toxic to aquatic life and must never be introduced into the municipal water supply[3].
-
Liquid Waste: Collect all unreacted material and organic washings (e.g., isopropanol rinses) in a dedicated, clearly labeled "Hazardous Organic Waste - Basic/Amine" carboy. Keep the container tightly sealed to prevent vapor emission.
-
Solid Waste: All contaminated consumables (gloves, Kimwipes, vermiculite from spills) must be placed in a solid hazardous waste bin lined with a heavy-duty polyethylene bag.
-
Disposal Execution: Transfer all waste to an approved, licensed chemical waste disposal facility for high-temperature incineration[3].
References
-
Molaid Chemical Database. 1-benzyl-2-methylindoline - CAS 954-89-2 Safety Data. Retrieved from:[Link]
-
Journal of Medicinal Chemistry (via PubMed Central). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Cerqua I, et al. (2022). Retrieved from:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
